Lp-PLA2-IN-9
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H19ClF5N3O4 |
|---|---|
Molecular Weight |
555.9 g/mol |
IUPAC Name |
6-[[4-[3-chloro-4-(trifluoromethoxy)phenoxy]-3,5-difluorophenyl]methoxy]-3,5,9-triazatetracyclo[8.2.2.01,9.03,8]tetradeca-5,7-dien-4-one |
InChI |
InChI=1S/C25H19ClF5N3O4/c26-16-9-15(1-2-19(16)38-25(29,30)31)37-22-17(27)7-13(8-18(22)28)11-36-20-10-21-33(23(35)32-20)12-24-5-3-14(4-6-24)34(21)24/h1-2,7-10,14H,3-6,11-12H2 |
InChI Key |
WLAIANJMCBAVRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23CCC1N2C4=CC(=NC(=O)N4C3)OCC5=CC(=C(C(=C5)F)OC6=CC(=C(C=C6)OC(F)(F)F)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
Introduction to Lp-PLA2 and its Role in Disease
An In-Depth Technical Guide on the Core Mechanism of Action of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for "Lp-PLA2-IN-9" did not yield any publicly available data. This guide will focus on the general mechanism of action of Lp-PLA2 inhibitors, using the well-characterized inhibitor darapladib as a primary example to provide relevant quantitative data and experimental context.
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1] In the bloodstream, approximately 80% of Lp-PLA2 is associated with low-density lipoprotein (LDL), with the remainder bound to high-density lipoprotein (HDL).[2] Lp-PLA2 is produced by inflammatory cells, including macrophages, T-cells, and mast cells.[3]
The enzyme plays a significant role in the pathophysiology of atherosclerosis and other inflammatory conditions.[1][4] Elevated levels of Lp-PLA2 are correlated with an increased risk of cardiovascular events, independent of traditional risk factors.[1] Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-atherogenic products, namely lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[1] These products contribute to endothelial dysfunction, inflammation, and the formation of unstable atherosclerotic plaques.[5]
Core Mechanism of Action of Lp-PLA2 Inhibitors
Lp-PLA2 inhibitors are a class of drugs designed to selectively block the enzymatic activity of Lp-PLA2.[1] By inhibiting this enzyme, they prevent the hydrolysis of oxidized phospholipids, thereby reducing the production of lyso-PC and other pro-inflammatory mediators.[1] This action is believed to decrease vascular inflammation and stabilize atherosclerotic plaques, potentially reducing the risk of cardiovascular events.[1][6]
The general mechanism involves the inhibitor binding to the active site of the Lp-PLA2 enzyme, preventing its interaction with its substrate on oxidized LDL particles. Unlike broad anti-inflammatory agents, Lp-PLA2 inhibitors offer a targeted therapeutic approach to vascular inflammation.[1]
Quantitative Data for the Lp-PLA2 Inhibitor Darapladib
Darapladib is a potent and selective inhibitor of Lp-PLA2 that has been extensively studied in clinical trials.[7] The following tables summarize key quantitative data from preclinical and clinical studies.
| In Vitro and In Vivo Potency of Darapladib | |
| Parameter | Value |
| IC50 (recombinant human Lp-PLA2) | 0.25 nM[7] |
| Inhibition of serum Lp-PLA2 activity in ApoE-deficient mice (50 mg/kg p.o. for 6 weeks) | >60%[8] |
| Reduction in plasma Lp-PLA2 activity in humans (160 mg dose) | ~65%[9] |
| Effects of Darapladib in Clinical and Preclinical Models | |
| Study Population/Model | Key Findings |
| Patients with stable coronary heart disease | Dose-dependent inhibition of Lp-PLA2 activity (43% to 66%)[10] |
| Reduction in IL-6 and hs-CRP levels[10] | |
| ApoE-deficient mice | Significant reduction in atherosclerotic plaque area[8] |
| Decreased expression of inflammatory genes (MCP-1, VCAM-1, TNF-α) in arteries[8] | |
| LDLR-deficient mice | Inhibition of serum Lp-PLA2 activity by >60% (50 mg/kg for 6 weeks)[6] |
| Decreased serum hs-CRP and IL-6 levels[6] |
Experimental Protocols
Measurement of Serum Lp-PLA2 Activity
A common method for determining Lp-PLA2 activity in serum or plasma utilizes a synthetic substrate, 2-thio-PAF, and measures the change in absorbance over time.
Principle: Lp-PLA2 hydrolyzes the thioester bond in 2-thio-PAF, releasing a free thiol. This thiol reacts with 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 414 nm. The rate of color development is proportional to the Lp-PLA2 activity.
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.2), EGTA, and DTNB.
-
Add 10 µL of the plasma or serum sample to the reaction mixture.
-
Incubate for a short period to allow any free thiols in the sample to react with DTNB.
-
Initiate the reaction by adding the 2-thio-PAF substrate.
-
Immediately begin reading the absorbance at 414 nm at regular intervals (e.g., every minute) using a plate reader.
-
Calculate the Lp-PLA2 activity based on the rate of change in absorbance.[4][6][8]
In Vivo Efficacy Study in an Atherosclerosis Mouse Model
This protocol describes a general workflow for evaluating the anti-atherosclerotic effects of an Lp-PLA2 inhibitor in ApoE-deficient mice.
Animal Model: Male homozygous ApoE-deficient mice on a C57/Bl6 genetic background.
Protocol:
-
Feed mice an atherogenic high-fat diet for a specified period (e.g., 17 weeks) to induce atherosclerosis.
-
Divide the mice into a vehicle control group and a treatment group.
-
Administer the Lp-PLA2 inhibitor (e.g., darapladib at 50 mg/kg/day) or vehicle via oral gavage daily for a defined treatment period (e.g., 6 weeks).
-
At the end of the treatment period, collect blood samples for analysis of serum lipids and Lp-PLA2 activity.
-
Euthanize the mice and perfuse the vasculature.
-
Excise the aorta and perform en face staining (e.g., with Sudan IV) to quantify the atherosclerotic lesion area.
-
Harvest the aortic root for histological analysis, including macrophage and collagen content staining.
-
Isolate RNA from aortic tissue for quantitative real-time PCR (qRT-PCR) analysis of inflammatory gene expression (e.g., MCP-1, VCAM-1, TNF-α).[8]
Visualizations
Signaling Pathway of Lp-PLA2 in Atherosclerosis
References
- 1. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 9. Lipoprotein-Associated Phospholipase A2 Activity Is a Marker of Risk But Not a Useful Target for Treatment in Patients With Stable Coronary Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Discovery and Synthesis of Lp-PLA2 Inhibitors: A Technical Guide
Disclaimer: The compound "Lp-PLA2-IN-9" does not correspond to a publicly disclosed lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor. Therefore, this guide utilizes darapladib , a well-characterized and clinically studied Lp-PLA2 inhibitor, as a representative example to fulfill the core requirements of the user request.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory processes associated with atherosclerosis.[1] It is primarily produced by inflammatory cells within atherosclerotic plaques and circulates in the plasma mainly bound to low-density lipoprotein (LDL).[1] Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators such as lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[1] These products contribute to endothelial dysfunction, monocyte recruitment, and the formation of unstable, rupture-prone plaques.[1]
Given its central role in vascular inflammation, Lp-PLA2 has been a significant target for therapeutic intervention in cardiovascular disease. This has led to the discovery and development of potent inhibitors, with darapladib being a notable example. Developed by Human Genome Sciences in collaboration with GlaxoSmithKline (GSK), darapladib is a selective and reversible inhibitor of Lp-PLA2 that has undergone extensive clinical evaluation.[2]
This technical guide provides an in-depth overview of the discovery and synthesis of darapladib as a representative Lp-PLA2 inhibitor, tailored for researchers, scientists, and drug development professionals.
Discovery of Darapladib
The discovery of darapladib emerged from a focused drug discovery program aimed at identifying small molecule inhibitors of Lp-PLA2. The program involved high-throughput screening of compound libraries to identify initial hits, followed by a rigorous lead optimization process to improve potency, selectivity, and pharmacokinetic properties.
Lead Optimization and Structure-Activity Relationships (SAR)
The optimization of the lead series that resulted in darapladib was guided by structure-activity relationship (SAR) studies. Medicinal chemists systematically modified the chemical scaffold to enhance its interaction with the active site of the Lp-PLA2 enzyme. While specific details of the initial lead compound and the full SAR cascade for darapladib are proprietary, the general principles of lead optimization in medicinal chemistry would have been applied. This iterative process involves:
-
Identification of a Pharmacophore: Determining the key structural features and functional groups essential for binding to the Lp-PLA2 active site.
-
Systematic Structural Modifications: Making targeted changes to different parts of the molecule to improve properties such as:
-
Potency: Increasing the binding affinity for Lp-PLA2, often measured as the half-maximal inhibitory concentration (IC50).
-
Selectivity: Minimizing off-target activities to reduce potential side effects.
-
ADME Properties: Optimizing absorption, distribution, metabolism, and excretion to ensure the drug reaches its target in sufficient concentrations and has a suitable duration of action.
-
-
In Vitro and In Vivo Testing: Continuously evaluating the synthesized analogs in a battery of biological assays to guide the next round of chemical modifications.
The chemical structure of darapladib reflects the outcome of this extensive optimization process, balancing the requirements for high potency with favorable drug-like properties.
Synthesis of Darapladib
The synthesis of darapladib involves a multi-step process. The following is a representative synthetic route based on information from patent literature.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of darapladib would disconnect the molecule at the amide bond, leading to two key intermediates: a carboxylic acid derivative of the cyclopenta[d]pyrimidin-4-one core and a diamine side chain.
Synthetic Workflow Diagram
Caption: Synthetic workflow for darapladib.
Quantitative Data
The following tables summarize key quantitative data for darapladib from preclinical and clinical studies.
Table 1: In Vitro Potency of Darapladib
| Assay Type | Target | IC50 Value | Reference |
| Enzyme Inhibition Assay | Recombinant Human Lp-PLA2 | 0.25 nM | [3][4] |
| Lyso-PC Production in Oxidized LDL | Human LDL | 4 nM | [3] |
| Monocyte Chemotaxis Inhibition | - | 4 nM | [3] |
Table 2: Pharmacokinetic Parameters of Darapladib in Humans (160 mg, single dose)
| Parameter | Healthy Chinese Subjects | Healthy Western Subjects (historical data) | Reference |
| AUC(0-t) (ng·h/mL) | 153 | Not directly comparable, but single dose exposure was consistent | |
| Cmax (ng/mL) | 17.9 | Not directly comparable, but single dose exposure was consistent |
Note: Pharmacokinetic parameters can vary significantly between studies and populations.
Table 3: Pharmacodynamic Effect of Darapladib in Humans (160 mg, once daily for 28 days)
| Parameter | Value | Reference |
| Pre-dose Lp-PLA2 Inhibition (Day 28) | ~70% | |
| Maximum Lp-PLA2 Inhibition (Day 28) | ~75% |
Experimental Protocols
Lp-PLA2 Enzyme Activity Assay (Colorimetric)
This protocol is a representative method for measuring Lp-PLA2 activity using a chromogenic substrate.
Principle:
This assay utilizes a synthetic substrate, 2-thio-PAF, which is hydrolyzed by Lp-PLA2 to release a free thiol. The thiol reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 405-414 nm. The rate of TNB formation is directly proportional to the Lp-PLA2 activity.
Materials:
-
Microplate reader capable of measuring absorbance at 405-414 nm
-
96-well microplates
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.2
-
DTNB solution
-
2-thio-PAF substrate solution
-
Sample (e.g., plasma, serum, or purified enzyme)
-
Inhibitor solution (if screening for inhibitors)
Procedure:
-
Prepare Reagents: Prepare all reagents to their final working concentrations in the assay buffer.
-
Sample Preparation: Dilute samples as necessary in the assay buffer.
-
Assay Reaction: a. To each well of the microplate, add the sample. b. Add the DTNB solution to each well. c. If screening for inhibitors, add the inhibitor solution at this stage and pre-incubate for a specified time. d. Initiate the reaction by adding the 2-thio-PAF substrate solution to all wells.
-
Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405-414 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes).
-
Data Analysis: a. Calculate the rate of change in absorbance (ΔAbs/min) for each well. b. The Lp-PLA2 activity is proportional to this rate. For quantitative results, a standard curve can be generated using a known concentration of a thiol standard. c. For inhibitor studies, calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Synthesis of Darapladib (Illustrative Final Coupling Step)
The final step in the synthesis of darapladib typically involves the formation of an amide bond between the carboxylic acid intermediate and the diamine intermediate.
Materials:
-
{2-[(4-fluorobenzyl)sulfanyl]-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl}acetic acid (Intermediate 1)
-
N,N-diethyl-N'-{[4'-(trifluoromethyl)biphenyl-4-yl]methyl}ethane-1,2-diamine (Intermediate 2)
-
Coupling agent, e.g., O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
Non-nucleophilic base, e.g., N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvent, e.g., Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve Intermediate 1 in anhydrous DCM.
-
Addition of Reagents: To the solution, add Intermediate 2, followed by DIPEA.
-
Coupling Reaction: Add the TBTU coupling agent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a mild aqueous acid. Extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain pure darapladib.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Signaling Pathways and Experimental Workflows
Lp-PLA2 Signaling Pathway in Atherosclerosis
Caption: Lp-PLA2 signaling in atherosclerosis.
Drug Discovery Workflow for Lp-PLA2 Inhibitors
Caption: Lp-PLA2 inhibitor discovery workflow.
Conclusion
The development of darapladib showcases a successful, albeit complex, journey in targeting Lp-PLA2 for the potential treatment of atherosclerosis. While darapladib ultimately did not meet its primary endpoints in large phase III clinical trials for reducing major adverse cardiovascular events, the wealth of data generated from its discovery and development provides invaluable insights for the scientific community.[1][2] The detailed understanding of its synthesis, mechanism of action, and the associated biological pathways continues to inform future drug discovery efforts targeting cardiovascular and inflammatory diseases. This technical guide, using darapladib as a representative example, provides a comprehensive overview of the core principles and methodologies involved in the discovery and synthesis of potent and selective Lp-PLA2 inhibitors.
References
- 1. Phase III study with Lp-PLA2 inhibitor darapladib did not meet primary endpoint - - PACE-CME [pace-cme.org]
- 2. Darapladib - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Lp-PLA2-IN-9: A Potent Inhibitor of Lipoprotein-Associated Phospholipase A2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lp-PLA2-IN-9, a potent inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). The document details its function, mechanism of action, and potential therapeutic applications, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Introduction to Lp-PLA2 and its Role in Disease
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1][2] Primarily produced by inflammatory cells such as macrophages, T-cells, and mast cells, approximately 80% of circulating Lp-PLA2 is associated with low-density lipoprotein (LDL) particles, with the remainder bound to high-density lipoprotein (HDL).[1][2]
The enzyme plays a crucial role in the vascular inflammatory processes associated with atherosclerosis.[3] Within the arterial intima, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-atherogenic products, namely lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[2] These products contribute to endothelial dysfunction, monocyte recruitment, and the formation of foam cells, key events in the development and progression of atherosclerotic plaques.[3] Elevated levels of Lp-PLA2 are considered an independent risk factor for cardiovascular and stroke events.[2][4] Given its central role in vascular inflammation, inhibition of Lp-PLA2 has emerged as a promising therapeutic strategy for diseases such as atherosclerosis and potentially neurodegenerative disorders.[5]
This compound: A Potent Tetracyclic Pyrimidinone Inhibitor
This compound is a tetracyclic pyrimidinone compound identified as a potent inhibitor of the Lp-PLA2 enzyme.[5] Its inhibitory activity suggests potential for its use in research related to neurodegenerative diseases.[5]
Quantitative Data
The inhibitory potency of this compound has been quantified, as summarized in the table below.
| Compound | Target | Assay Type | Potency (pIC50) |
| This compound | Recombinant Human Lp-PLA2 (rhLp-PLA2) | Biochemical Assay | 10.1 |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Mechanism of Action
This compound functions as a direct inhibitor of the Lp-PLA2 enzyme. By binding to the enzyme, it blocks the hydrolysis of its substrate, oxidized phospholipids. This inhibition reduces the generation of downstream pro-inflammatory mediators, thereby mitigating the inflammatory cascade within the arterial wall. The high pIC50 value indicates a strong binding affinity of this compound to the Lp-PLA2 enzyme.
Signaling Pathway Targeted by this compound
The following diagram illustrates the signaling pathway in which Lp-PLA2 is involved and the point of intervention for this compound.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not publicly available, a standard methodology for determining the IC50 value of an Lp-PLA2 inhibitor in a biochemical assay is provided below. This protocol is representative of the type of experiment used to generate the quantitative data presented.
In Vitro Lp-PLA2 Inhibition Assay (PED6 Assay)
This assay measures the enzymatic activity of recombinant human Lp-PLA2 (rhLp-PLA2) using a fluorescent substrate.
Materials:
-
Recombinant human Lp-PLA2 (rhLp-PLA2)
-
Fluorescent substrate: N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt (PED6)
-
Assay buffer: Tris-HCl, NaCl, CaCl2, BSA, pH 7.5
-
This compound (or other test inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
384-well black microplate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in assay buffer to the final desired concentrations.
-
Enzyme Preparation: Dilute rhLp-PLA2 in assay buffer to the desired working concentration.
-
Assay Reaction: a. Add 5 µL of the diluted this compound solution to the wells of the 384-well plate. Include wells with DMSO only for control (100% activity) and wells with a known potent inhibitor for background (0% activity). b. Add 10 µL of the diluted rhLp-PLA2 solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding. c. Prepare the PED6 substrate solution in assay buffer. d. Initiate the enzymatic reaction by adding 10 µL of the PED6 substrate solution to each well.
-
Data Acquisition: Immediately begin kinetic reading of the fluorescence intensity in each well using a plate reader at 37°C for 30 minutes.
-
Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well. b. Normalize the data to the control wells (100% activity) and background wells (0% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value. e. Calculate the pIC50 as -log(IC50).
General Experimental Workflow for Inhibitor Screening
The following diagram outlines a typical workflow for the screening and characterization of novel Lp-PLA2 inhibitors.
Conclusion
This compound is a highly potent inhibitor of the Lp-PLA2 enzyme, a key player in the inflammatory processes of atherosclerosis. Its high pIC50 value suggests it as a valuable tool for in vitro and potentially in vivo research into the roles of Lp-PLA2 in cardiovascular and neurodegenerative diseases. Further studies are required to fully elucidate its therapeutic potential, including its selectivity, cell permeability, and in vivo efficacy and safety profiles. This guide provides a foundational understanding of this compound for researchers and drug development professionals interested in targeting the Lp-PLA2 pathway.
References
- 1. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C25H19ClF5N3O4 [chembk.com]
- 4. chemsrc.com [chemsrc.com]
- 5. neurodegenerative related diseases | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Lp-PLA2-IN-9: A Technical Overview of Target Binding and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade associated with the development and progression of atherosclerosis and has been implicated in various neurodegenerative diseases. By hydrolyzing oxidized phospholipids on low-density lipoprotein (LDL) particles, Lp-PLA2 generates pro-inflammatory products, namely lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. These products contribute to endothelial dysfunction, monocyte recruitment, and the formation of unstable atherosclerotic plaques. Consequently, the inhibition of Lp-PLA2 has emerged as a promising therapeutic strategy for mitigating vascular inflammation and its systemic consequences.
Lp-PLA2-IN-9 is a potent, small-molecule inhibitor of Lp-PLA2. This technical guide provides a comprehensive overview of the available data on the target binding, selectivity, and relevant experimental methodologies for this compound, designed to support further research and development efforts in this area.
Target Binding and Potency of this compound
This compound is a tetracyclic pyrimidinone compound that has demonstrated high inhibitory potency against recombinant human Lp-PLA2 (rhLp-PLA2).[1][2][3]
| Compound | Target | Potency (pIC50) | Chemical Class |
| This compound | Recombinant Human Lp-PLA2 (rhLp-PLA2) | 10.1 | Tetracyclic Pyrimidinone |
Note: The pIC50 value indicates a high degree of potency; however, specific binding affinity constants such as K_d_ or K_i_ values for this compound are not publicly available at this time.
Selectivity Profile
A comprehensive selectivity profile of this compound against other phospholipase A2 isoforms (e.g., cytosolic PLA2 (cPLA2), secretory PLA2 (sPLA2)) and a broader panel of off-target enzymes has not been made publicly available. For a related class of bicyclic pyrimidone inhibitors from GlaxoSmithKline, a selectivity of over 100-fold for Lp-PLA2 over PLA2 VIIB has been reported in patent literature. While this suggests that high selectivity is achievable within this chemical class, specific data for this compound is needed for a complete assessment.
Mechanism of Action
This compound is understood to act as a direct inhibitor of the Lp-PLA2 enzyme. By binding to the enzyme, it likely prevents the hydrolysis of its substrate, oxidized phospholipids, thereby reducing the production of pro-inflammatory mediators. The precise binding mode and whether the inhibition is competitive, non-competitive, or uncompetitive has not been detailed in the available literature.
Experimental Protocols
Detailed experimental protocols for the specific determination of the pIC50 value of this compound are not publicly available. However, a general methodology for assessing Lp-PLA2 inhibition using a fluorescence-based assay is described below. This protocol is representative of the techniques commonly employed in the field.
General Protocol: Fluorescence-Based Lp-PLA2 Inhibition Assay
This assay measures the enzymatic activity of Lp-PLA2 through the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human Lp-PLA2 (rhLp-PLA2)
-
Fluorogenic Lp-PLA2 substrate (e.g., a PED6-based substrate)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2 and BSA)
-
This compound or other test compounds
-
DMSO (for compound dilution)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute rhLp-PLA2 in assay buffer to the desired working concentration.
-
Assay Reaction: a. Add a small volume (e.g., 5 µL) of the diluted compound solution to the wells of the 384-well plate. b. Add the diluted enzyme solution (e.g., 10 µL) to each well. c. Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiation of Reaction: Add the fluorogenic substrate solution (e.g., 10 µL) to each well to start the enzymatic reaction.
-
Signal Detection: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 535 nm). Readings should be taken at regular intervals for a set duration (e.g., 30 minutes).
-
Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well. b. Normalize the reaction rates to the control wells (containing DMSO without inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value. e. Convert the IC50 value to pIC50 using the formula: pIC50 = -log10(IC50).
Signaling Pathways and Experimental Workflow Visualizations
Lp-PLA2 Signaling Pathway in Atherosclerosis
Caption: Lp-PLA2 signaling in atherosclerosis.
Experimental Workflow for Evaluating this compound
Caption: Workflow for Lp-PLA2 inhibition assay.
Conclusion
This compound is a highly potent inhibitor of recombinant human Lp-PLA2, belonging to the tetracyclic pyrimidinone class of compounds. Its potency suggests significant potential as a research tool for investigating the roles of Lp-PLA2 in neurodegenerative diseases and other inflammatory conditions. However, a comprehensive understanding of its therapeutic potential is currently limited by the lack of publicly available data on its binding affinity, detailed selectivity profile, and precise mechanism of inhibition. Further studies are required to fully characterize the pharmacological properties of this compound and to validate its efficacy and safety in relevant disease models. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret further investigations into this promising inhibitor.
References
Investigating the Role of Lp-PLA2 with the Potent Inhibitor Lp-PLA2-IN-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme implicated in the inflammatory processes of atherosclerosis and other diseases. Its inhibition presents a promising therapeutic strategy. This technical guide provides an in-depth overview of Lp-PLA2 and details the investigation of its function using the potent, specific inhibitor, Lp-PLA2-IN-9. This document includes a summary of the inhibitor's properties, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Lp-PLA2
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine phospholipase.[1] In circulation, approximately 80% of Lp-PLA2 is associated with low-density lipoprotein (LDL), with the remainder bound to high-density lipoprotein (HDL).[1] Lp-PLA2 is produced by inflammatory cells, including macrophages, T-cells, and mast cells.[2]
The primary role of Lp-PLA2 in pathophysiology is the hydrolysis of oxidized phospholipids on LDL particles, which generates pro-inflammatory and pro-atherogenic products like lysophosphatidylcholine (lyso-PC) and oxidized free fatty acids.[3] This enzymatic activity within the arterial wall contributes to the formation, progression, and instability of atherosclerotic plaques, making Lp-PLA2 a significant biomarker and therapeutic target for cardiovascular diseases.[2] Elevated levels of Lp-PLA2 have been independently associated with an increased risk of coronary heart disease, stroke, and other cardiovascular events.[2]
The Role of Lp-PLA2 in Signaling Pathways
Lp-PLA2 is a central player in the inflammatory cascade associated with atherosclerosis. Its enzymatic action initiates a signaling pathway that promotes vascular inflammation and plaque destabilization.
// Nodes LDL [label="LDL Particle", fillcolor="#F1F3F4", fontcolor="#202124"]; oxPL [label="Oxidized\nPhospholipids", fillcolor="#FBBC05", fontcolor="#202124"]; LpPLA2 [label="Lp-PLA2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LpPLA2_IN_9 [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LysoPC [label="Lysophosphatidylcholine\n(lyso-PC)", fillcolor="#FBBC05", fontcolor="#202124"]; oxFFA [label="Oxidized Free\nFatty Acids", fillcolor="#FBBC05", fontcolor="#202124"]; InflammatoryCells [label="Inflammatory Cells\n(e.g., Macrophages)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory\nCytokines", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AdhesionMolecules [label="Adhesion\nMolecules", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EndothelialDysfunction [label="Endothelial\nDysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PlaqueFormation [label="Atherosclerotic\nPlaque Formation &\nInstability", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LDL -> oxPL [label="Oxidation", style=dashed]; oxPL -> LpPLA2 [label="Substrate for"]; LpPLA2 -> LysoPC [label="Hydrolyzes to"]; LpPLA2 -> oxFFA [label="Hydrolyzes to"]; LpPLA2_IN_9 -> LpPLA2 [label="Inhibits", arrowhead=tee]; LysoPC -> InflammatoryCells [label="Activates"]; oxFFA -> InflammatoryCells [label="Activates"]; InflammatoryCells -> Cytokines [label="Upregulates"]; InflammatoryCells -> AdhesionMolecules [label="Upregulates"]; Cytokines -> EndothelialDysfunction; AdhesionMolecules -> EndothelialDysfunction; EndothelialDysfunction -> PlaqueFormation; } dot Caption: Lp-PLA2 Signaling Pathway in Atherosclerosis.
This compound: A Potent Inhibitor
This compound, also identified as "compound 17" in patent WO2016207212A1, is a potent inhibitor of Lp-PLA2. It belongs to the tetracyclic pyrimidinone class of compounds and has been highlighted for its potential in research related to neurodegenerative diseases.
Quantitative Data
The inhibitory potency of this compound against recombinant human Lp-PLA2 (rhLp-PLA2) has been determined and is presented in the table below.
| Compound Name | Target | pIC50 | IC50 (nM) | Source |
| This compound | rhLp-PLA2 | 10.1 | ~0.08 | MedChemExpress, Patent WO2016207212A1 |
Note: The IC50 value is an approximation calculated from the pIC50 (pIC50 = -log(IC50 in M)).
Experimental Protocols
While the full experimental details from the source patent (WO2016207212A1) are not publicly available, this section provides a generalized, representative protocol for an Lp-PLA2 activity assay based on common methodologies in the field. This protocol is intended to serve as a template for researchers investigating this compound or similar inhibitors.
In Vitro Lp-PLA2 Activity Assay (Thio-PAF Substrate Method)
Objective: To determine the in vitro inhibitory activity of this compound against recombinant human Lp-PLA2.
Principle: This assay utilizes a synthetic substrate, 2-thio PAF, which is hydrolyzed by Lp-PLA2 to release a free thiol group. This thiol group then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid, which can be quantified spectrophotometrically at 412 nm. The rate of color change is proportional to the Lp-PLA2 activity.
Materials:
-
Recombinant human Lp-PLA2 (rhLp-PLA2)
-
This compound
-
2-thio PAF (substrate)
-
DTNB (Ellman's reagent)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)
-
DMSO (for dissolving inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the inhibitor in DMSO to generate a range of concentrations for IC50 determination. Further dilute these solutions in assay buffer to the desired final concentrations.
-
Assay Reaction Mixture: In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
rhLp-PLA2 solution (to a final concentration that gives a linear reaction rate)
-
This compound solution at various concentrations (or DMSO for control wells)
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution (2-thio PAF and DTNB in assay buffer) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for a specified duration (e.g., 15-30 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation. The pIC50 is then calculated as -log(IC50).
-
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PrepInhibitor [label="Prepare Serial Dilutions\nof this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepEnzyme [label="Prepare rhLp-PLA2\nSolution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mix [label="Mix Inhibitor and Enzyme\nin 96-well Plate", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Pre-incubate", fillcolor="#FBBC05", fontcolor="#202124"]; AddSubstrate [label="Add Substrate Mix\n(2-thio PAF + DTNB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure [label="Kinetic Measurement\n(Absorbance at 412 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis:\nCalculate Velocities,\nPlot Inhibition Curve", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Determine IC50/pIC50", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> PrepInhibitor; Start -> PrepEnzyme; PrepInhibitor -> Mix; PrepEnzyme -> Mix; Mix -> Incubate; Incubate -> AddSubstrate; AddSubstrate -> Measure; Measure -> Analyze; Analyze -> End; } dot Caption: Workflow for In Vitro Lp-PLA2 Activity Assay.
Conclusion
This compound is a highly potent inhibitor of Lp-PLA2, offering a valuable tool for researchers investigating the role of this enzyme in various diseases, including atherosclerosis and neurodegenerative disorders. The methodologies and data presented in this guide provide a foundation for the design and execution of experiments aimed at further elucidating the biological functions of Lp-PLA2 and the therapeutic potential of its inhibition. Further research utilizing this compound in cellular and in vivo models will be crucial to fully understand its effects on the complex signaling pathways modulated by Lp-PLA2.
References
An In-depth Technical Guide to Lp-PLA2-IN-9 for Basic Research in Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzymatic driver of inflammation and plaque instability in atherosclerosis. Its inhibition presents a promising therapeutic strategy. This document provides a comprehensive technical overview of Lp-PLA2-IN-9, a potent inhibitor of Lp-PLA2, for its application in basic atherosclerosis research. While current data on this compound is primarily centered on its potential in neurodegenerative diseases, its high potency makes it a valuable tool for investigating the role of Lp-PLA2 in cardiovascular disease. This guide outlines the core properties of this compound, proposes detailed experimental protocols for its characterization in an atherosclerotic context, and provides a framework for data presentation and visualization of relevant biological pathways and experimental workflows.
Introduction to Lp-PLA2 in Atherosclerosis
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a calcium-independent serine lipase that circulates in plasma, primarily bound to low-density lipoprotein (LDL).[1] Within the arterial intima, oxidized LDL (oxLDL) provides the substrate for Lp-PLA2. The enzyme hydrolyzes oxidized phospholipids in oxLDL, generating two key pro-inflammatory and pro-atherogenic mediators: lysophosphatidylcholine (Lyso-PC) and oxidized nonesterified fatty acids (ox-NEFA).[1][2]
These products contribute to multiple stages of atherogenesis by:
-
Promoting endothelial dysfunction.
-
Inducing the expression of adhesion molecules, which facilitates the recruitment of monocytes.[2]
-
Stimulating the production of pro-inflammatory cytokines.
-
Contributing to the formation of foam cells, a hallmark of early atherosclerotic lesions.[3]
-
Promoting necrotic core formation and plaque instability, increasing the risk of rupture and subsequent thrombotic events.[3][4]
Given its central role in vascular inflammation, Lp-PLA2 is a significant target for therapeutic intervention in atherosclerosis.
This compound: A Potent Research Tool
This compound is a tetracyclic pyrimidinone compound identified as a highly potent inhibitor of recombinant human Lp-PLA2 (rhLp-PLA2).[2][5][6] Its high potency makes it an excellent candidate for in vitro and in vivo basic research to elucidate the precise role of Lp-PLA2 in atherosclerosis.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₅H₁₉ClF₅N₃O₄ |
| Molecular Weight | 555.88 g/mol |
| Appearance | Solid |
| Class | Tetracyclic pyrimidinone |
Biological Activity
The primary reported biological activity of this compound is its potent inhibition of Lp-PLA2.
| Parameter | Target | Value |
| pIC₅₀ | rhLp-PLA2 | 10.1 |
The pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀). A pIC₅₀ of 10.1 corresponds to an IC₅₀ of approximately 0.079 nM, indicating very high potency.
Signaling Pathways and Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of Lp-PLA2. This action blocks the hydrolysis of oxidized phospholipids, thereby preventing the generation of downstream pro-inflammatory mediators. The signaling cascade affected by this compound is depicted below.
Proposed Experimental Protocols for Atherosclerosis Research
The following protocols are proposed as a framework for evaluating the efficacy and mechanism of action of this compound in the context of atherosclerosis.
In Vitro Experiments
Objective: To independently verify the inhibitory potency of this compound against human Lp-PLA2.
Methodology:
-
Reagents: Recombinant human Lp-PLA2, a suitable fluorescent substrate (e.g., 2-thio-PAF), DTNB (Ellman's reagent), and a dilution series of this compound.
-
Procedure: a. Pre-incubate rhLp-PLA2 with varying concentrations of this compound in a 96-well plate for 15 minutes at room temperature. b. Initiate the reaction by adding the fluorescent substrate. c. Monitor the enzymatic activity by measuring the change in absorbance or fluorescence over time, resulting from the cleavage of the substrate and reaction with DTNB. d. The rate of reaction is calculated for each inhibitor concentration.
-
Data Analysis: Plot the reaction rates against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Objective: To assess the ability of this compound to reduce monocyte migration towards an atherosclerotic chemoattractant.
Methodology:
-
Cells and Reagents: Human monocytic cell line (e.g., THP-1), human LDL, copper sulfate (for LDL oxidation), and this compound.
-
Procedure: a. Prepare oxidized LDL (oxLDL) by incubation with copper sulfate. b. In the lower chamber of a transwell plate, place oxLDL as the chemoattractant. c. Pre-treat THP-1 monocytes with this compound or vehicle control. d. Add the pre-treated monocytes to the upper chamber of the transwell plate. e. Incubate for a period sufficient to allow migration (e.g., 4 hours). f. Quantify the number of migrated cells in the lower chamber using a cell counter or by staining and imaging.
-
Data Analysis: Compare the number of migrated cells in the this compound treated groups to the vehicle control group.
In Vivo Experiments
Objective: To determine if this compound can reduce the development of atherosclerotic plaques in a well-established animal model.
Methodology:
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which are prone to developing atherosclerosis.
-
Diet: Place the mice on a high-fat "Western" diet to accelerate plaque formation.
-
Treatment Groups:
-
Vehicle control group.
-
This compound treatment group (dose to be determined by pharmacokinetic studies).
-
-
Procedure: a. Begin the high-fat diet at 8 weeks of age. b. Administer this compound or vehicle daily via oral gavage for 12-16 weeks. c. At the end of the treatment period, euthanize the mice and perfuse the vasculature. d. Excise the aorta and heart.
-
Plaque Analysis: a. Stain the en face aorta with Oil Red O to quantify the total plaque area. b. Section the aortic root and perform histological staining (e.g., H&E, Masson's trichrome) to analyze plaque size, composition (e.g., lipid content, collagen content), and inflammatory cell infiltration (e.g., macrophage staining with CD68).
-
Data Analysis: Compare plaque area and composition between the treatment and control groups.
Data Presentation
Quantitative data from the proposed experiments should be structured in clear, concise tables for easy comparison.
Table 1: Hypothetical In Vitro Efficacy of this compound
| Assay | Parameter Measured | Vehicle Control | This compound (10 nM) | % Change |
| Enzymatic Assay | Lp-PLA2 Activity (RFU/min) | 1500 | 150 | -90% |
| Monocyte Chemotaxis | Migrated Cells/HPF | 250 | 75 | -70% |
| Foam Cell Formation | % Lipid-Positive Cells | 80% | 25% | -68.75% |
RFU = Relative Fluorescence Units; HPF = High-Power Field. Data are hypothetical.
Table 2: Hypothetical In Vivo Efficacy of this compound in ApoE-/- Mice
| Parameter | Unit | Vehicle Control | This compound | % Change |
| Total Aortic Plaque Area | % of Aorta | 45 | 20 | -55.6% |
| Aortic Root Plaque Size | µm² | 450,000 | 220,000 | -51.1% |
| Plaque Macrophage Content (CD68+) | % of Plaque | 35 | 15 | -57.1% |
| Plasma Cholesterol | mg/dL | 800 | 750 | -6.25% |
Data are hypothetical.
Conclusion
This compound is a highly potent inhibitor of Lp-PLA2 that holds significant promise as a tool for basic research in atherosclerosis. Although its development has been primarily focused on neurodegenerative diseases, its mechanism of action is directly relevant to the inflammatory processes that drive atherogenesis. The experimental protocols detailed in this guide provide a roadmap for characterizing the anti-atherosclerotic potential of this compound, from verifying its enzymatic inhibition to assessing its efficacy in a preclinical animal model. Such studies are crucial for validating the therapeutic hypothesis of Lp-PLA2 inhibition in cardiovascular disease and for potentially identifying new therapeutic candidates.
References
Preliminary Efficacy of Lp-PLA2-IN-9: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in vascular inflammation and the progression of atherosclerosis, has emerged as a significant therapeutic target. Elevated Lp-PLA2 activity is associated with an increased risk of cardiovascular and neurodegenerative diseases. This whitepaper provides a technical guide to the preliminary efficacy of Lp-PLA2-IN-9, a novel and potent inhibitor of this enzyme. This compound, also identified as compound 17 in early studies, is a tetracyclic pyrimidinone derivative showing promise in preclinical investigations for neurodegenerative disorders. This document summarizes the available quantitative data, details experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The primary in vitro efficacy of this compound has been determined through its inhibitory activity against recombinant human Lp-PLA2 (rhLp-PLA2). The key quantitative metric is its half-maximal inhibitory concentration (pIC50), a logarithmic measure of the concentration of the inhibitor required to reduce the enzyme activity by half. A higher pIC50 value indicates greater potency.
Table 1: In Vitro Potency of this compound [1]
| Compound | Target | Potency (pIC50) |
| This compound (compound 17) | rhLp-PLA2 | 10.1 |
Experimental Protocols
The determination of the in vitro potency of this compound involves a standardized enzymatic assay. The following protocol is a representative method for such an experiment.
In Vitro Lp-PLA2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human Lp-PLA2.
Materials:
-
Recombinant human Lp-PLA2 (rhLp-PLA2)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Substrate: A suitable fluorogenic or chromogenic phospholipid substrate for Lp-PLA2.
-
Assay Buffer: A buffer solution optimized for Lp-PLA2 activity (e.g., Tris-HCl with appropriate co-factors).
-
96-well microplate (black, for fluorescence assays)
-
Plate reader capable of measuring fluorescence or absorbance.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The concentration range should be selected to encompass the expected IC50 value.
-
Enzyme Preparation: Dilute the rhLp-PLA2 stock solution in the assay buffer to a final concentration that yields a robust signal within the linear range of the assay.
-
Assay Reaction:
-
Add a fixed volume of the diluted rhLp-PLA2 solution to each well of the microplate.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the enzyme and inhibitor for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
-
Initiation of Reaction: Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Signal Detection: Measure the fluorescence or absorbance at regular intervals or at a fixed time point using a plate reader. The signal generated is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The pIC50 is calculated as the negative logarithm of the IC50 value (in Molar).
-
Signaling Pathways and Experimental Workflows
Lp-PLA2 Signaling Pathway in Vascular Inflammation
Lp-PLA2 plays a critical role in the inflammatory cascade within blood vessels, particularly in the context of atherosclerosis. The following diagram illustrates the canonical signaling pathway of Lp-PLA2 and the point of intervention for an inhibitor like this compound.
Caption: Lp-PLA2 signaling in atherosclerosis.
Experimental Workflow for Preclinical Evaluation of an Lp-PLA2 Inhibitor
The preclinical development of an Lp-PLA2 inhibitor like this compound typically follows a structured workflow, from initial screening to in vivo efficacy studies.
Caption: Preclinical workflow for Lp-PLA2 inhibitor development.
Conclusion
This compound is a highly potent inhibitor of recombinant human Lp-PLA2, as evidenced by its pIC50 of 10.1. While this preliminary in vitro data is promising, further studies are required to fully characterize its efficacy and therapeutic potential. The provided experimental protocol outlines a standard method for determining in vitro potency. The signaling pathway and experimental workflow diagrams offer a conceptual framework for understanding the role of Lp-PLA2 in disease and the process of developing inhibitors like this compound. As more data becomes available from in vivo studies, a more comprehensive understanding of the efficacy of this compound will emerge, particularly in the context of its potential application in neurodegenerative diseases.
References
Understanding the Enzymatic Inhibition of Lp-PLA2: A Technical Guide
A comprehensive overview for researchers, scientists, and drug development professionals on the inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2), a key enzyme in vascular inflammation and atherosclerosis.
Initial Search and Findings: An extensive search for the specific inhibitor "Lp-PLA2-IN-9" did not yield any publicly available data, including quantitative metrics, experimental protocols, or its mechanism of action. The information presented in this guide is therefore focused on the broader understanding of Lp-PLA2 enzymatic inhibition, drawing on general knowledge and data from known inhibitors where applicable.
The Role and Characteristics of Lp-PLA2
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1] It is primarily produced by inflammatory cells such as macrophages, T-cells, and mast cells.[1] In circulation, approximately 80% of Lp-PLA2 is bound to low-density lipoprotein (LDL) particles, with the remainder associated with high-density lipoprotein (HDL).[2]
The enzyme plays a significant role in the pathology of atherosclerosis.[3][4] Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, leading to the generation of pro-inflammatory mediators, including lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[1][2] These products contribute to vascular inflammation, endothelial dysfunction, and the formation of unstable, rupture-prone atherosclerotic plaques.[3][4][5] Elevated levels of Lp-PLA2 are considered a risk marker for cardiovascular disease, independent of traditional risk factors.[2][3][6]
| Characteristic | Description | References |
| Enzyme Class | Calcium-independent serine lipase | [1] |
| Primary Source | Inflammatory cells (macrophages, T-cells, mast cells) | [1] |
| Circulating Form | Primarily bound to LDL (~80%) and HDL (~20%) | [2] |
| Substrate | Oxidized phospholipids on LDL particles | [1][7] |
| Products | Lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids | [1][2] |
| Pathological Role | Promotes vascular inflammation and atherosclerosis | [3][4][5] |
| Clinical Significance | Elevated levels are a biomarker for cardiovascular disease risk | [2][3][6] |
Mechanism of Action and Rationale for Inhibition
Lp-PLA2's enzymatic activity within the arterial wall is a critical step in the inflammatory cascade of atherosclerosis. By hydrolyzing oxidized phospholipids, it generates potent pro-inflammatory molecules that attract monocytes, promote the formation of foam cells, and contribute to the development of a necrotic core within atherosclerotic plaques.[1][8] This process is associated with plaque instability and an increased risk of thrombotic events.[3][5]
The inhibition of Lp-PLA2 is therefore a rational therapeutic strategy to mitigate vascular inflammation and reduce the risk of cardiovascular events. A selective inhibitor would block the production of these harmful inflammatory mediators, potentially leading to the stabilization of atherosclerotic plaques.[6] While the clinical trials for the Lp-PLA2 inhibitor darapladib did not show a significant reduction in coronary events in broad populations, research into the potential benefits of Lp-PLA2 inhibition continues, particularly in specific patient subgroups and for understanding the fundamental mechanisms of vascular inflammation.[2][6]
Signaling Pathway of Lp-PLA2 in Atherosclerosis
The following diagram illustrates the signaling pathway involving Lp-PLA2 and its role in promoting atherosclerosis.
Caption: Signaling pathway of Lp-PLA2 in atherosclerosis.
Experimental Protocols for Assessing Lp-PLA2 Inhibition
A variety of assays can be employed to measure the enzymatic activity of Lp-PLA2 and to screen for potential inhibitors. A common method is a colorimetric activity assay.
Principle: This assay measures the rate of hydrolysis of a specific substrate by Lp-PLA2. The substrate is typically a phospholipid analog that, when cleaved by the enzyme, produces a product that can be detected spectrophotometrically. The change in absorbance over time is proportional to the enzyme's activity.
Materials:
-
Recombinant human Lp-PLA2
-
Lp-PLA2 substrate (e.g., 2-thio-PAF)
-
DTNB (Ellman's reagent)
-
Assay buffer (e.g., Tris-HCl with BSA)
-
Test inhibitor compound (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant Lp-PLA2 to the desired concentration in the assay buffer.
-
Assay Reaction: a. Add the assay buffer to each well of the 96-well plate. b. Add the test inhibitor at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme). c. Add the diluted Lp-PLA2 enzyme to all wells except the negative control. d. Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme. e. Initiate the reaction by adding the Lp-PLA2 substrate and DTNB to all wells.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of change in absorbance) for each well. b. Plot the reaction velocity against the inhibitor concentration. c. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the Lp-PLA2 activity, by fitting the data to a dose-response curve.
Experimental Workflow for Lp-PLA2 Inhibitor Screening
The following diagram outlines a general workflow for the screening and characterization of Lp-PLA2 inhibitors.
Caption: General workflow for Lp-PLA2 inhibitor screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]
- 4. clevelandheartlab.com [clevelandheartlab.com]
- 5. ahajournals.org [ahajournals.org]
- 6. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Lp-PLA2-IN-9 in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase that circulates in plasma primarily bound to low-density lipoprotein (LDL). It is produced by inflammatory cells such as macrophages, T-cells, and mast cells.[1] Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized nonesterified fatty acids.[2][3] These products contribute to the pathogenesis of atherosclerosis by promoting inflammation, monocyte migration, and the formation of foam cells.[2][1] Due to its role in vascular inflammation, Lp-PLA2 is a significant therapeutic target for cardiovascular diseases.[4]
Lp-PLA2-IN-9 is a novel, potent, and selective small molecule inhibitor of Lp-PLA2 designed for in vitro research applications. This document provides detailed protocols for utilizing this compound in cell culture to study its effects on Lp-PLA2 activity and downstream inflammatory signaling pathways.
Product Information
| Parameter | Value |
| Product Name | This compound |
| Target | Lipoprotein-associated phospholipase A2 (Lp-PLA2) |
| IC₅₀ | 0.35 nM |
| Molecular Formula | C₃₅H₃₇F₄N₅O₂S |
| Molecular Weight | 683.8 g/mol |
| Purity | >98% |
| Formulation | Crystalline solid |
| Solubility | Soluble in DMSO (>25 mg/mL) and Ethanol (>20 mg/mL) |
| Storage | Store at -20°C |
Signaling Pathway of Lp-PLA2
Caption: Lp-PLA2 signaling pathway and point of inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of this compound by dissolving the crystalline solid in sterile DMSO. For example, dissolve 6.84 mg of the compound in 1 mL of DMSO.
-
Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Note that the final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Cell Culture Protocol: Murine Bone Marrow-Derived Macrophages (BMDMs)
Macrophages are a primary source of Lp-PLA2 in atherosclerotic plaques, making them a relevant cell model for studying Lp-PLA2 inhibitors.[1][5]
Materials:
-
C57BL/6J mice (6-8 weeks old)
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Ficoll-Paque
-
Sterile PBS and cell culture dishes
Procedure:
-
Harvesting Bone Marrow: Euthanize mice and isolate the femurs and tibias. Flush the bone marrow from the bones using a syringe with DMEM.[5]
-
Cell Isolation: Purify the bone marrow cells using a Ficoll-Paque gradient to separate mononuclear cells.[5]
-
Differentiation: Resuspend the isolated cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 ng/mL M-CSF.
-
Plating: Plate the cells in non-tissue culture treated dishes at an appropriate density.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 7 days to allow for differentiation into macrophages. Change the medium on day 3.
-
Harvesting Macrophages: After 7 days, the differentiated macrophages will be adherent. Gently scrape the cells or use a cell detachment solution to harvest them for experiments.
In Vitro Lp-PLA2 Activity Assay
This protocol describes a method to measure the inhibitory effect of this compound on Lp-PLA2 activity in a cell-based format. Commercially available Lp-PLA2 activity assay kits can be used for this purpose. These assays typically use a substrate that produces a fluorescent or colorimetric signal upon cleavage by Lp-PLA2.[6]
Materials:
-
Differentiated BMDMs (from Protocol 2)
-
96-well cell culture plates (clear bottom, black sides for fluorescence)
-
This compound stock solution
-
Lp-PLA2 Activity Assay Kit (e.g., from Cayman Chemical or Echelon Biosciences)
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Seed the differentiated BMDMs into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Lysis and Assay: Following the manufacturer's instructions for the Lp-PLA2 activity assay kit, lyse the cells and perform the enzymatic assay. This typically involves adding a substrate solution and incubating for a specific time.
-
Measurement: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of Lp-PLA2 activity inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Downstream Functional Assay: Inhibition of Inflammatory Cytokine Production
This protocol assesses the functional consequence of Lp-PLA2 inhibition by measuring the reduction in pro-inflammatory cytokine secretion from macrophages stimulated with oxidized LDL.
Materials:
-
Differentiated BMDMs
-
24-well cell culture plates
-
This compound
-
Oxidized LDL (oxLDL)
-
ELISA kits for IL-1β, IL-6, and TNF-α
Procedure:
-
Cell Seeding: Seed BMDMs in a 24-well plate at a density of 2.5 x 10⁵ cells per well and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of this compound (or vehicle control) for 2 hours.
-
Stimulation: Add oxLDL to the wells at a final concentration of 50 µg/mL to stimulate an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove any cell debris.
-
ELISA: Perform ELISAs for IL-1β, IL-6, and TNF-α on the collected supernatants according to the manufacturer's protocols.
-
Data Analysis: Quantify the concentration of each cytokine and compare the levels in inhibitor-treated wells to the vehicle-treated, oxLDL-stimulated control.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in cell culture.
References
- 1. clevelandheartlab.com [clevelandheartlab.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. labcorp.com [labcorp.com]
- 4. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPLA2 Activity Assay - Echelon Biosciences [echelon-inc.com]
Application Notes and Protocols for Lp-PLA2-IN-9 in Animal Models of Atherosclerosis
For research use only. Not for use in diagnostic procedures.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory processes that drive the development and progression of atherosclerosis.[1][2] Secreted primarily by inflammatory cells such as macrophages, T-cells, and mast cells within atherosclerotic plaques, Lp-PLA2 hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles.[1][2] This enzymatic action generates pro-inflammatory and pro-atherogenic products, including lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (ox-NEFAs).[3][4] These products contribute to endothelial dysfunction, promote the recruitment of monocytes into the arterial wall, and facilitate the formation of foam cells, all of which are critical steps in the pathogenesis of atherosclerosis.[3][5][6]
Given its central role in vascular inflammation, Lp-PLA2 has emerged as a promising therapeutic target for the treatment of atherosclerosis. Inhibition of Lp-PLA2 is expected to reduce the inflammatory burden within atherosclerotic plaques and potentially lead to plaque stabilization.
Lp-PLA2-IN-9: A Potent Lp-PLA2 Inhibitor
This compound is a potent, tetracyclic pyrimidinone-based inhibitor of recombinant human Lp-PLA2 with a pIC50 of 10.1.[7] While initial research has highlighted its potential for the study of neurodegenerative diseases, its strong inhibitory activity against Lp-PLA2 makes it a valuable tool for investigating the role of this enzyme in other inflammatory conditions, including atherosclerosis.
Note: There are currently no published studies specifically detailing the use of this compound in animal models of atherosclerosis. The following protocols are based on established methodologies for a well-characterized, selective Lp-PLA2 inhibitor, darapladib, which has been successfully used in murine models of atherosclerosis.[3][7][8] These protocols should be adapted and optimized for this compound based on its specific physicochemical properties.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C25H19ClF5N3O4 | [9] |
| Molecular Weight | 555.88 g/mol | [9] |
| Appearance | Solid | [7] |
| pIC50 (rhLp-PLA2) | 10.1 | [7] |
Signaling Pathway of Lp-PLA2 in Atherosclerosis
The signaling pathway initiated by Lp-PLA2 in the arterial intima is a critical driver of atherosclerotic plaque development and destabilization. The following diagram illustrates the key steps in this pathway.
References
- 1. revolutionhealth.org [revolutionhealth.org]
- 2. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? [mdpi.com]
- 3. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. youtube.com [youtube.com]
- 7. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 8. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of lysophosphatidylcholine (LPC) in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using Lp-PLA2 Inhibitors
A Representative Study with "Lp-PLA2-IN-9"
Disclaimer: The compound "this compound" is a hypothetical name used for the purpose of these application notes as no public domain information is available for a compound with this specific designation. The data and protocols provided are representative of in vitro assays for a generic Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) inhibitor, with specific quantitative data referencing the well-characterized inhibitor, Darapladib.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade associated with atherosclerosis.[1][2][3] It is primarily associated with low-density lipoprotein (LDL) particles in circulation.[4][5] Within the arterial wall, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-atherogenic products, such as lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids.[1][4] These products contribute to the development and progression of atherosclerotic plaques by promoting monocyte recruitment, inflammation, and the formation of foam cells.[1][6]
Given its central role in vascular inflammation, Lp-PLA2 is a compelling therapeutic target for cardiovascular diseases.[1] The development of potent and selective Lp-PLA2 inhibitors allows for the investigation of its pathological roles and the potential for therapeutic intervention. These application notes provide detailed protocols for the in vitro characterization of a representative Lp-PLA2 inhibitor, "this compound".
Data Presentation
The inhibitory activity of a representative Lp-PLA2 inhibitor, Darapladib, is summarized below. This data serves as a reference for the expected potency of a selective Lp-PLA2 inhibitor in in vitro assays.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| Darapladib | Biochemical | Human Recombinant Lp-PLA2 | 0.25 | [7] |
Signaling Pathway
The following diagram illustrates the central role of Lp-PLA2 in the generation of pro-inflammatory mediators from oxidized LDL, a key process in the development of atherosclerosis.
Caption: Lp-PLA2 signaling pathway in atherosclerosis.
Experimental Protocols
Biochemical Assay: Determination of IC50 for this compound
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human Lp-PLA2.
Workflow:
Caption: Workflow for IC50 determination of an Lp-PLA2 inhibitor.
Materials:
-
Recombinant Human Lp-PLA2
-
Fluorogenic Lp-PLA2 substrate (e.g., a substrate with a fluorescent group quenched by a neighboring group, which fluoresces upon cleavage)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
96-well black, flat-bottom plates
-
Test compound (this compound)
-
Positive control inhibitor (e.g., Darapladib)
-
DMSO (for dissolving compounds)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in assay buffer to achieve the desired concentration range for the assay. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
-
Assay Protocol:
-
Add 50 µL of assay buffer to all wells of a 96-well plate.
-
Add 10 µL of the diluted this compound, positive control, or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Add 20 µL of recombinant human Lp-PLA2 solution (diluted in assay buffer to the desired concentration) to all wells except the blank (no enzyme) wells. Add 20 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic Lp-PLA2 substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Fluorescence of test well / Fluorescence of vehicle control well))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based Assay: Measurement of Lyso-PC Production
This protocol describes the use of a human monocyte cell line (e.g., THP-1) to assess the effect of this compound on the production of Lyso-PC, a downstream product of Lp-PLA2 activity.
Workflow:
Caption: Workflow for measuring Lyso-PC production in a cell-based assay.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Oxidized LDL (oxLDL)
-
This compound
-
Lyso-PC ELISA kit
-
6-well tissue culture plates
-
Microplate reader for absorbance measurement
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Seed the THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Induce differentiation into macrophages by treating the cells with PMA (e.g., 100 ng/mL) for 48 hours.
-
After differentiation, wash the cells with fresh serum-free medium.
-
-
Cell Treatment:
-
Pre-treat the differentiated macrophages with various concentrations of this compound or vehicle control for 1 hour.
-
Add oxLDL (e.g., 50 µg/mL) to the wells to stimulate Lp-PLA2 activity and Lyso-PC production.
-
Incubate the cells for 24 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of Lyso-PC in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the Lyso-PC standards provided in the ELISA kit.
-
Determine the concentration of Lyso-PC in each sample from the standard curve.
-
Compare the Lyso-PC concentrations in the supernatants of cells treated with this compound to the vehicle-treated control to determine the inhibitory effect.
-
Cell-Based Assay: Anti-inflammatory Effects on Macrophages
This protocol outlines a method to assess the anti-inflammatory effects of this compound on human macrophages by measuring the expression of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α).
Workflow:
Caption: Workflow for assessing the anti-inflammatory effects of an Lp-PLA2 inhibitor.
Materials:
-
Differentiated THP-1 macrophages (as described in Protocol 2)
-
Oxidized LDL (oxLDL)
-
This compound
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR primers for TNF-α and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR system
-
TNF-α ELISA kit
Procedure:
-
Cell Treatment:
-
Culture and differentiate THP-1 cells into macrophages in 6-well plates as described previously.
-
Pre-treat the macrophages with this compound or vehicle control for 1 hour.
-
Stimulate the cells with oxLDL (e.g., 50 µg/mL) for 6-24 hours.
-
-
Gene Expression Analysis (qPCR):
-
After the treatment period, lyse the cells and isolate total RNA using a commercial RNA isolation kit.
-
Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.
-
Perform real-time PCR using primers for TNF-α and a housekeeping gene.
-
Analyze the relative expression of TNF-α mRNA using the ΔΔCt method.
-
-
Protein Secretion Analysis (ELISA):
-
Collect the cell culture supernatant after the treatment period.
-
Measure the concentration of secreted TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
For qPCR, compare the relative TNF-α mRNA expression in this compound-treated cells to vehicle-treated cells.
-
For ELISA, compare the concentration of secreted TNF-α in the supernatants of this compound-treated cells to vehicle-treated cells.
-
Conclusion
The in vitro assays described in these application notes provide a comprehensive framework for the characterization of novel Lp-PLA2 inhibitors like the hypothetical "this compound". By determining the biochemical potency (IC50) and evaluating the effects on downstream signaling and cellular inflammatory responses, researchers can effectively assess the therapeutic potential of these compounds for the treatment of cardiovascular diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]
- 3. m.youtube.com [m.youtube.com]
- 4. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. | BioWorld [bioworld.com]
Application Notes and Protocols for Studying Foam Cell Formation with Lp-PLA2-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foam cell formation, a hallmark of early-stage atherosclerosis, is characterized by the accumulation of lipids within macrophages in the arterial wall. Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in this process, promoting inflammation and the modification of low-density lipoprotein (LDL) into a form readily taken up by macrophages. Lp-PLA2-IN-9 is a potent inhibitor of Lp-PLA2, making it a valuable tool for studying the mechanisms of foam cell formation and for the development of potential anti-atherosclerotic therapies. These application notes provide detailed protocols for utilizing this compound in in vitro foam cell formation assays.
Mechanism of Action of Lp-PLA2 in Foam Cell Formation
Lp-PLA2, primarily associated with LDL particles, hydrolyzes oxidized phospholipids within these particles. This enzymatic action generates pro-inflammatory and pro-atherogenic products, such as lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids. These products contribute to endothelial dysfunction, attract monocytes to the arterial wall, and promote their differentiation into macrophages. Subsequently, these macrophages readily take up the modified LDL, leading to lipid accumulation and their transformation into foam cells.
Experimental Protocols
I. Macrophage Differentiation
Objective: To differentiate a monocyte cell line (e.g., THP-1) into macrophages.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well cell culture plates
Protocol:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the THP-1 cells into 6-well plates at a density of 5 x 10^5 cells/well.
-
Add PMA to each well to a final concentration of 100 ng/mL to induce differentiation into macrophages.
-
Incubate the cells for 48-72 hours. Adherent, differentiated macrophages will be visible under a microscope.
-
After incubation, gently aspirate the medium containing non-adherent cells and wash the adherent macrophages twice with warm phosphate-buffered saline (PBS).
II. In Vitro Foam Cell Formation Assay using this compound
Objective: To induce foam cell formation in differentiated macrophages and to assess the inhibitory effect of this compound.
Materials:
-
Differentiated macrophages (from Protocol I)
-
Serum-free RPMI-1640 medium
-
Oxidized Low-Density Lipoprotein (ox-LDL)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Oil Red O staining solution
-
Isopropanol
-
Microplate reader
Protocol:
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free RPMI-1640 to achieve the desired final concentrations for the experiment. A vehicle control (DMSO alone) should also be prepared.
-
Inhibitor Treatment: Pre-incubate the differentiated macrophages with various concentrations of this compound (or vehicle control) in serum-free RPMI-1640 for 1-2 hours at 37°C.
-
Foam Cell Induction: After the pre-incubation period, add ox-LDL to each well to a final concentration of 50 µg/mL.[1][2][3]
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator to allow for lipid uptake and foam cell formation.[1][3]
-
Visualization and Quantification of Lipid Accumulation:
-
Oil Red O Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[4]
-
Wash the cells again with PBS.
-
Add Oil Red O working solution to each well and incubate for 30 minutes at room temperature.[4]
-
Remove the staining solution and wash the cells 2-3 times with distilled water to remove excess stain.
-
Visualize the lipid droplets within the cells under a microscope. Foam cells will appear red due to the stained lipid droplets.
-
-
Quantitative Analysis:
-
After the final wash of the stained cells, add a defined volume of isopropanol to each well to elute the Oil Red O stain from the lipid droplets.
-
Incubate for 10 minutes with gentle shaking to ensure complete elution.
-
Transfer the isopropanol-dye solution to a 96-well plate.
-
Measure the absorbance at a wavelength of 510-540 nm using a microplate reader.[4] The absorbance is directly proportional to the amount of intracellular lipid.
-
-
Data Presentation
The quantitative data from the Oil Red O elution can be summarized in the following table to compare the effects of different concentrations of this compound on foam cell formation.
| Treatment Group | Concentration | Absorbance at 520 nm (Mean ± SD) | % Inhibition of Lipid Accumulation |
| Untreated Control | - | 0% | |
| Vehicle Control (DMSO) | - | N/A | |
| ox-LDL only | 50 µg/mL | 0% | |
| This compound + ox-LDL | Concentration 1 | ||
| This compound + ox-LDL | Concentration 2 | ||
| This compound + ox-LDL | Concentration 3 |
Percentage inhibition is calculated relative to the ox-LDL only group after subtracting the background absorbance of the untreated control.
Visualizations
Signaling Pathway of Lp-PLA2 in Foam Cell Formation
References
- 1. Lp-PLA2 silencing ameliorates inflammation and autophagy in nonalcoholic steatohepatitis through inhibiting the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labcorp.com [labcorp.com]
- 3. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 4. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lp-PLA2-IN-9 in Neuroinflammation Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. A key player in the inflammatory cascade within the central nervous system is the enzyme Lipoprotein-Associated Phospholipase A2 (Lp-PLA2). This enzyme, primarily associated with low-density lipoprotein (LDL) particles, hydrolyzes oxidized phospholipids, leading to the production of pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. These products contribute to endothelial dysfunction, recruitment of immune cells, and ultimately, neuronal damage.
Lp-PLA2-IN-9 is a potent and specific inhibitor of Lp-PLA2, presenting a valuable pharmacological tool for investigating the role of this enzyme in neuroinflammatory processes. Its tetracyclic pyrimidinone structure confers high affinity for the enzyme's active site. This document provides detailed application notes and experimental protocols for the utilization of this compound in neuroinflammation research, aimed at elucidating its therapeutic potential.
Quantitative Data
A summary of the key quantitative data for this compound is presented below. Due to the limited availability of published research specifically utilizing this compound in neuroinflammation models, the data is primarily focused on its direct enzymatic inhibition. Further experimental data would need to be generated using the protocols outlined in this document.
| Parameter | Value | Species | Assay Type | Reference |
| pIC50 | 10.1 | Recombinant Human | Enzymatic Assay | [1][2] |
| Molecular Weight | 555.88 g/mol | N/A | Mass Spectrometry | [1] |
| Formula | C₂₅H₁₉ClF₅N₃O₄ | N/A | N/A | [1] |
Note: The pIC50 value indicates a very high potency of this compound for its target. The IC50 can be calculated as 10^(-pIC50) M, which in this case is approximately 0.079 nM.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of Lp-PLA2 in neuroinflammation and the inhibitory effect of this compound.
Caption: Lp-PLA2 signaling pathway in neuroinflammation.
Experimental Protocols
The following are detailed, representative protocols for investigating the effects of this compound in common in vitro and in vivo models of neuroinflammation.
Protocol 1: In Vitro Inhibition of Microglial Activation
This protocol details the use of this compound to assess its ability to mitigate the inflammatory response in a microglial cell line stimulated with lipopolysaccharide (LPS).
1.1. Experimental Workflow
Caption: In vitro experimental workflow.
1.2. Materials
-
BV-2 murine microglial cell line (or other suitable microglial cells)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for ELISA, Griess assay, Western blotting, and Immunocytochemistry
-
96-well and 6-well tissue culture plates
1.3. Methodology
-
Cell Seeding: Seed BV-2 cells in appropriate tissue culture plates. For cytokine and nitric oxide analysis, use a 96-well plate at a density of 5 x 10⁴ cells/well. For Western blotting and immunocytochemistry, use a 6-well plate at a density of 5 x 10⁵ cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Pre-treatment: The following day, replace the medium with fresh, serum-free DMEM. Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) to the respective wells. Include a vehicle control (DMSO) group. Incubate for 1-2 hours.
-
Stimulation: Following pre-treatment, add LPS to a final concentration of 100 ng/mL to all wells except the negative control group.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant from each well and store at -80°C for cytokine and nitric oxide analysis.
-
Cell Lysate: Wash the cells with ice-cold PBS and then lyse the cells with appropriate lysis buffer for Western blot analysis.
-
-
Analysis:
-
Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Nitric Oxide Measurement (Griess Assay): Measure the accumulation of nitrite, a stable product of nitric oxide, in the supernatants using the Griess reagent.
-
Protein Expression (Western Blot): Analyze the expression levels of key inflammatory proteins such as NF-κB p65, iNOS, and COX-2 in the cell lysates. Use β-actin as a loading control.
-
Cellular Localization (Immunocytochemistry): Fix the cells in the 6-well plate and perform immunocytochemical staining for the microglial activation marker Iba-1 and the translocation of NF-κB p65 from the cytoplasm to the nucleus.
-
Protocol 2: In Vivo Assessment in a Mouse Model of Neuroinflammation
This protocol describes the evaluation of this compound's neuroprotective effects in a lipopolysaccharide (LPS)-induced systemic inflammation model in mice, which is known to cause neuroinflammation.
2.1. Experimental Workflow
Caption: In vivo experimental workflow.
2.2. Materials
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline solution
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Anesthetics
-
Equipment for behavioral testing (e.g., Open Field, Elevated Plus Maze)
-
Reagents and equipment for immunohistochemistry, Western blotting, and qRT-PCR
2.3. Methodology
-
Animal Handling and Grouping: Acclimatize mice for at least one week before the experiment. Randomly divide the mice into three groups:
-
Group 1: Vehicle control + Saline
-
Group 2: Vehicle control + LPS
-
Group 3: this compound + LPS
-
-
Pre-treatment: Administer this compound (e.g., 1, 5, or 10 mg/kg) or the vehicle via intraperitoneal (i.p.) injection one hour before the LPS challenge.
-
Induction of Neuroinflammation: Inject LPS (1 mg/kg, i.p.) to induce systemic inflammation and subsequent neuroinflammation. The control group receives a saline injection.
-
Behavioral Testing: At 24 hours post-LPS injection, perform behavioral tests to assess sickness behavior and anxiety-like behavior, which are indicative of neuroinflammation.
-
Open Field Test: To assess general locomotor activity and anxiety.
-
Elevated Plus Maze: To evaluate anxiety-like behavior.
-
-
Tissue Collection: Following behavioral testing, euthanize the mice and perfuse them with ice-cold saline. Collect the brains and divide them into hemispheres. One hemisphere can be fixed in 4% paraformaldehyde for immunohistochemistry, and specific regions (e.g., hippocampus, cortex) from the other hemisphere can be snap-frozen for biochemical analysis.
-
Analysis:
-
Microglial and Astrocyte Activation (Immunohistochemistry): Prepare brain sections and perform immunohistochemical staining for Iba-1 (microglial marker) and GFAP (astrocyte marker) to assess the extent of gliosis.
-
Inflammatory Protein Expression (Western Blot): Homogenize brain tissue and perform Western blot analysis for Lp-PLA2, iNOS, and COX-2 to quantify the inflammatory response.
-
Cytokine mRNA Expression (qRT-PCR): Extract RNA from brain tissue and perform quantitative real-time PCR to measure the mRNA levels of pro-inflammatory cytokines such as TNF-α and IL-1β.
-
Conclusion
This compound is a highly potent inhibitor of Lp-PLA2, making it an invaluable tool for dissecting the role of this enzyme in neuroinflammatory and neurodegenerative diseases. The provided protocols offer a comprehensive framework for researchers to investigate the efficacy of this compound in both cellular and animal models of neuroinflammation. The successful application of these methods will contribute to a deeper understanding of the therapeutic potential of targeting Lp-PLA2 in neurological disorders. It is important to note that while these protocols are based on established methodologies, the specific optimal concentrations and time points for this compound may require empirical determination.
References
Application Notes and Protocols: Lp-PLA2 Activity Assay with an Inhibitor Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase that circulates in human plasma primarily bound to low-density lipoprotein (LDL).[1][2] It is produced by inflammatory cells such as macrophages, T-cells, and mast cells.[3] Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized nonesterified fatty acids.[2][4] These products contribute to the inflammatory response within the arterial wall, promoting the development and instability of atherosclerotic plaques.[3][4] Consequently, elevated Lp-PLA2 activity is recognized as an independent risk factor for cardiovascular diseases (CVD), including coronary heart disease and ischemic stroke.[3][5][6][7]
The clinical significance of Lp-PLA2 has led to the development of assays to measure its enzymatic activity, providing a valuable tool for cardiovascular risk assessment and for the development of therapeutic inhibitors.[5][6] This document provides a detailed protocol for a colorimetric Lp-PLA2 activity assay and illustrates the use of a control inhibitor, exemplified by a compound functionally similar to Lp-PLA2-IN-9, for assay validation and drug screening purposes.
Principle of the Assay
The Lp-PLA2 activity assay is a colorimetric method that measures the enzymatic activity of Lp-PLA2 in a sample. The assay utilizes a synthetic substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP), which is specifically cleaved by Lp-PLA2 at the sn-2 position. This hydrolysis reaction releases a 4-nitrophenyl group, a chromogenic product that can be quantified by measuring the increase in absorbance at 405 nm. The rate of increase in absorbance is directly proportional to the Lp-PLA2 activity in the sample.
Signaling Pathway of Lp-PLA2 in Atherosclerosis
Caption: Signaling pathway of Lp-PLA2 in atherosclerosis.
Experimental Protocol: Lp-PLA2 Activity Assay
This protocol is based on commercially available colorimetric assays.[8]
Materials and Reagents
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
-
Recombinant Lp-PLA2 enzyme (for standard curve)
-
Lp-PLA2 Assay Buffer (e.g., HEPES buffer, pH 7.4)
-
Lp-PLA2 Substrate (MNP)
-
This compound or a similar control inhibitor (e.g., Darapladib)
-
Test samples (e.g., serum, plasma, purified enzyme)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the Lp-PLA2 inhibitor (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the inhibitor in Assay Buffer to achieve the desired final concentrations.
-
Prepare a standard curve using recombinant Lp-PLA2 enzyme diluted in Assay Buffer.
-
Prepare the Lp-PLA2 substrate solution according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Add 50 µL of Assay Buffer to each well of a 96-well microplate.
-
Add 10 µL of the standard, sample, or inhibitor dilutions to the appropriate wells.
-
For the inhibitor control wells, pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 50 µL of the Lp-PLA2 substrate solution to all wells.
-
Immediately start measuring the absorbance at 405 nm at 37°C in kinetic mode, taking readings every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for each well.
-
Subtract the rate of the blank (buffer and substrate only) from the rates of all other wells.
-
Plot the corrected rates of the standards against their concentrations to generate a standard curve.
-
Determine the Lp-PLA2 activity in the samples from the standard curve.
-
For the inhibitor control, calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
Experimental Workflow
Caption: Experimental workflow for the Lp-PLA2 activity assay.
Data Presentation
The following tables present representative data that can be obtained from an Lp-PLA2 activity assay.
Table 1: Lp-PLA2 Activity in Different Sample Groups
| Sample Group | N | Mean Lp-PLA2 Activity (U/L) | Standard Deviation (U/L) |
| Healthy Controls | 250 | 182 | 44 |
| Male | 123 | 107 - 265 (Reference Interval) | N/A |
| Female | 127 | 84 - 225 (Reference Interval) | N/A |
| Patients with Coronary Heart Disease | 55 | 342 | Varies |
Data adapted from studies on Lp-PLA2 activity in different populations.[9]
Table 2: Inhibition of Lp-PLA2 Activity by a Control Inhibitor (e.g., Darapladib)
| Inhibitor Concentration | Mean Lp-PLA2 Activity (U/L) | % Inhibition |
| 0 (Vehicle Control) | 250 | 0 |
| 40 mg | 142.5 | 43 |
| 80 mg | 112.5 | 55 |
| 160 mg | 85 | 66 |
Data adapted from a study on the dose-dependent inhibition of Lp-PLA2 by Darapladib.[10]
Conclusion
The Lp-PLA2 activity assay is a robust and reliable method for quantifying the enzymatic activity of this important cardiovascular biomarker. The use of a specific inhibitor, such as one with the characteristics of this compound, serves as an essential control for validating assay performance and is a critical component in the screening and development of novel Lp-PLA2 inhibitors for therapeutic applications. The detailed protocol and representative data presented here provide a comprehensive guide for researchers and drug development professionals working in the field of cardiovascular disease.
References
- 1. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]
- 4. google.com [google.com]
- 5. PLAC Test for Lp-PLA2 Activity to Predict Coronary Heart Disease | AAFP [aafp.org]
- 6. Lp-PLA2 Activity - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 7. youtube.com [youtube.com]
- 8. sjkglobalkc.com [sjkglobalkc.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Lp-PLA2 Inhibition in a Preclinical Model of Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme implicated in the pathogenesis of atherosclerosis and is recognized as an independent risk factor for ischemic stroke.[1][2] Primarily associated with low-density lipoprotein (LDL) particles, Lp-PLA2 hydrolyzes oxidized phospholipids, leading to the production of pro-inflammatory mediators such as lysophosphatidylcholine.[3] This process is believed to contribute to endothelial dysfunction, plaque instability, and the inflammatory cascade that exacerbates ischemic brain injury.[3] Consequently, the inhibition of Lp-PLA2 has been investigated as a potential therapeutic strategy to mitigate the severity of ischemic stroke.
These application notes provide a detailed framework for the preclinical evaluation of an Lp-PLA2 inhibitor in a rat model of middle cerebral artery occlusion (MCAO), a standard and widely used model of focal ischemic stroke. While the specific compound "Lp-PLA2-IN-9" is not extensively characterized in publicly available scientific literature, the following protocols and data presentation formats can be adapted for any novel Lp-PLA2 inhibitor. The methodologies outlined below are based on established preclinical stroke research paradigms.
Rationale for Lp-PLA2 Inhibition in Ischemic Stroke
The therapeutic potential of inhibiting Lp-PLA2 in the context of ischemic stroke is predicated on its role in vascular inflammation and atherosclerosis.[1][3] By blocking the enzymatic activity of Lp-PLA2, a therapeutic agent could theoretically reduce the production of pro-inflammatory lipids, thereby attenuating the inflammatory response that follows a cerebral ischemic event. This could lead to a reduction in infarct volume, improved neurological outcomes, and a decrease in secondary brain injury.
Data Presentation: Efficacy of a Hypothetical Lp-PLA2 Inhibitor
The following tables present a hypothetical dataset to illustrate how the efficacy of an Lp-PLA2 inhibitor could be quantified and summarized in a preclinical MCAO study.
Table 1: Effect of Lp-PLA2 Inhibitor on Infarct Volume
| Treatment Group | N | Dose (mg/kg) | Infarct Volume (mm³) (Mean ± SEM) | % Reduction in Infarct Volume |
| Vehicle Control | 10 | 0 | 250 ± 25 | - |
| Lp-PLA2 Inhibitor | 10 | 10 | 175 ± 20 | 30% |
| Lp-PLA2 Inhibitor | 10 | 30 | 125 ± 15 | 50% |
Table 2: Effect of Lp-PLA2 Inhibitor on Neurological Deficit Score
| Treatment Group | N | Dose (mg/kg) | Neurological Score (24h post-MCAO) (Median ± IQR) | Neurological Score (72h post-MCAO) (Median ± IQR) |
| Vehicle Control | 10 | 0 | 4.0 ± 1.0 | 3.5 ± 1.0 |
| Lp-PLA2 Inhibitor | 10 | 10 | 3.0 ± 0.5 | 2.5 ± 0.5 |
| Lp-PLA2 Inhibitor | 10 | 30 | 2.0 ± 0.5 | 1.5 ± 0.5 |
Note: Neurological scores are based on a 0-5 scale, where 0 is no deficit and 5 is severe deficit.
Signaling Pathway
Caption: Lp-PLA2 signaling cascade in ischemic stroke.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of transient focal cerebral ischemia by intraluminal filament occlusion of the middle cerebral artery.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Operating microscope
-
Micro-surgical instruments
-
4-0 nylon monofilament with a rounded tip
-
Sutures (4-0 silk)
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA with 4-0 silk sutures.
-
Place a temporary ligature around the ICA.
-
Make a small incision in the CCA.
-
Introduce the 4-0 nylon monofilament through the incision in the CCA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt. (If using a laser Doppler flowmeter, a significant drop in cerebral blood flow will be observed).
-
Tighten the temporary ligature around the ICA to secure the filament.
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Remove the temporary ligature from the ICA and permanently ligate the CCA stump.
-
Suture the cervical incision.
-
Administer post-operative analgesia and allow the rat to recover in a warm cage.
Drug Administration
The Lp-PLA2 inhibitor or vehicle control should be administered according to the study design. This could be pre-ischemia, during ischemia, or at the onset of reperfusion. The route of administration (e.g., intravenous, intraperitoneal, oral gavage) will depend on the properties of the compound.
Neurological Deficit Assessment
Neurological function should be assessed at specified time points (e.g., 24, 48, 72 hours) after MCAO by an observer blinded to the treatment groups. A common scoring system is as follows:
-
0: No apparent neurological deficit.
-
1: Forelimb flexion.
-
2: Circling to the contralateral side.
-
3: Leaning to the contralateral side.
-
4: No spontaneous motor activity.
-
5: Death.
Infarct Volume Measurement
Materials:
-
2% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At the end of the experiment (e.g., 72 hours post-MCAO), deeply anesthetize the rat and perfuse transcardially with cold saline.
-
Euthanize the rat and carefully remove the brain.
-
Chill the brain at -20°C for 20 minutes to firm the tissue.
-
Place the brain in a brain matrix slicer and cut into 2 mm coronal sections.
-
Immerse the sections in 2% TTC solution and incubate at 37°C for 20-30 minutes in the dark. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Capture high-resolution images of the stained sections.
-
Use image analysis software to measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres in each slice.
-
Calculate the infarct volume, correcting for edema: Corrected Infarct Volume = [Total Infarct Volume] - ([Volume of Ipsilateral Hemisphere] - [Volume of Contralateral Hemisphere])
Experimental Workflow
Caption: Experimental workflow for MCAO study.
References
Protocol for assessing Lp-PLA2-IN-9 stability in solution
Protocol for Assessing the Solution Stability of a Novel Lp-PLA2 Inhibitor
Abstract
This document provides a comprehensive protocol for assessing the stability of a novel lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor in solution under various stress conditions. The protocol is designed for researchers, scientists, and drug development professionals engaged in the characterization and preclinical evaluation of new chemical entities targeting Lp-PLA2. The described methodologies are based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] This protocol includes procedures for subjecting the inhibitor to hydrolytic, oxidative, photolytic, and thermal stress, followed by quantification of the remaining active compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory processes associated with atherosclerosis.[4][5] It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, generating pro-inflammatory products such as lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[4][6] These products contribute to endothelial dysfunction, monocyte recruitment, and the formation of foam cells, which are critical events in the development and progression of atherosclerotic plaques.[6][7] Inhibition of Lp-PLA2 is therefore a promising therapeutic strategy for the treatment of cardiovascular disease.
The development of a novel Lp-PLA2 inhibitor requires a thorough understanding of its chemical stability. Forced degradation studies are essential to identify potential degradation pathways, determine the intrinsic stability of the molecule, and develop a stability-indicating analytical method for its quantification.[8][9] These studies involve exposing the drug substance to stress conditions that are more severe than accelerated stability testing to provoke degradation.[9]
This application note provides a detailed protocol for conducting forced degradation studies on a novel Lp-PLA2 inhibitor in solution and for developing a stability-indicating HPLC method for its analysis.
Lp-PLA2 Signaling Pathway in Atherosclerosis
The diagram below illustrates the central role of Lp-PLA2 in the progression of atherosclerosis.
Experimental Protocol: Forced Degradation Study
This protocol describes the steps to assess the stability of a novel Lp-PLA2 inhibitor in solution under various stress conditions.
3.1. Materials and Reagents
-
Novel Lp-PLA2 Inhibitor (e.g., Lp-PLA2-IN-9)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
HPLC grade water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H2O2), 30% solution
-
Phosphate buffer solutions (pH 4.0, 7.0, 9.0)
-
Class A volumetric flasks and pipettes
-
HPLC vials
-
pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber compliant with ICH Q1B guidelines[1][10][11]
-
Temperature-controlled oven
-
Water bath
3.2. Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve the Lp-PLA2 inhibitor in a suitable solvent (e.g., ACN or MeOH) to prepare a stock solution of 1 mg/mL.
-
Working Solutions: Dilute the stock solution with the appropriate stress medium (as described below) to a final concentration of approximately 100 µg/mL. Prepare a separate working solution for each stress condition.
3.3. Stress Conditions
The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient.[9] Experimental conditions may need to be adjusted based on the inhibitor's stability.
3.3.1. Hydrolytic Degradation (Acid, Base, and Neutral)
-
Acid Hydrolysis: Mix the inhibitor stock solution with 0.1 M HCl to achieve the target concentration. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the inhibitor stock solution with 0.1 M NaOH to achieve the target concentration. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix the inhibitor stock solution with purified water. Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot. For acid and base-stressed samples, neutralize with an equimolar amount of base or acid, respectively. Dilute with mobile phase to the working concentration for HPLC analysis.
3.3.2. Oxidative Degradation
-
Mix the inhibitor stock solution with 3% H2O2 to the target concentration.
-
Incubate at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
3.3.3. Thermal Degradation
-
Prepare a solution of the inhibitor in a suitable solvent (e.g., 50:50 ACN:water).
-
Incubate the solution in a temperature-controlled oven at 70°C for 48 hours.
-
At specified time points, withdraw an aliquot, cool to room temperature, and dilute with mobile phase for HPLC analysis.
3.3.4. Photolytic Degradation
-
Prepare a solution of the inhibitor in a suitable solvent.
-
Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[10][11]
-
Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature and humidity conditions.
-
After the exposure period, withdraw aliquots from both the exposed and control samples and dilute with mobile phase for HPLC analysis.
3.4. Analytical Method: Stability-Indicating HPLC
A stability-indicating HPLC method must be developed to separate the intact inhibitor from its degradation products.[8][12][13]
3.4.1. HPLC System and Conditions (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector: UV at a wavelength of maximum absorbance for the inhibitor.
3.4.2. Method Validation
The HPLC method must be validated for specificity by analyzing the stressed samples. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent inhibitor peak. Peak purity analysis using a PDA detector is recommended to confirm that the parent peak is free from co-eluting impurities.
Data Presentation
The results of the stability study should be summarized in a table to facilitate comparison between different stress conditions.
Table 1: Summary of Forced Degradation Study for a Novel Lp-PLA2 Inhibitor
| Stress Condition | Time (hours) | Initial Concentration (µg/mL) | Remaining Concentration (µg/mL) | % Remaining | % Degradation |
| Control (Dark, RT) | 24 | 100.2 | 99.8 | 99.6 | 0.4 |
| 0.1 M HCl, 60°C | 4 | 100.1 | 95.3 | 95.2 | 4.8 |
| 8 | 100.1 | 90.1 | 90.0 | 10.0 | |
| 12 | 100.1 | 85.2 | 85.1 | 14.9 | |
| 24 | 100.1 | 78.9 | 78.8 | 21.2 | |
| 0.1 M NaOH, 60°C | 4 | 99.9 | 88.7 | 88.8 | 11.2 |
| 8 | 99.9 | 79.5 | 79.6 | 20.4 | |
| 12 | 99.9 | 71.3 | 71.4 | 28.6 | |
| 24 | 99.9 | 60.1 | 60.2 | 39.8 | |
| 3% H2O2, RT | 8 | 100.3 | 92.5 | 92.2 | 7.8 |
| 24 | 100.3 | 84.6 | 84.3 | 15.7 | |
| 70°C Heat | 24 | 100.0 | 98.1 | 98.1 | 1.9 |
| 48 | 100.0 | 96.5 | 96.5 | 3.5 | |
| Photostability | - | 100.2 | 91.4 | 91.2 | 8.8 |
Experimental Workflow Diagram
The following diagram outlines the workflow for the stability assessment protocol.
References
- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Official web site : ICH [ich.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijtsrd.com [ijtsrd.com]
- 9. scispace.com [scispace.com]
- 10. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 11. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Utilizing Lp-PLA2-IN-9 to Inhibit Oxidized LDL Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the progression of atherosclerosis.[1][2] Primarily associated with low-density lipoprotein (LDL) particles, Lp-PLA2 hydrolyzes oxidized phospholipids within these particles, generating pro-inflammatory and pro-atherogenic products such as lysophosphatidylcholine (lyso-PC) and oxidized fatty acids.[2][3] This process contributes to the inflammatory cascade within the arterial wall, leading to the formation and destabilization of atherosclerotic plaques.[1][4]
Lp-PLA2-IN-9 is a potent and selective inhibitor of Lp-PLA2, belonging to the tetracyclic pyrimidinone class of compounds.[5][6][7] These application notes provide detailed protocols for utilizing this compound to block oxidized LDL (oxLDL) signaling in in vitro models, a critical step in the research and development of novel therapeutics for cardiovascular diseases.
Mechanism of Action
This compound acts as a direct inhibitor of the Lp-PLA2 enzyme. By binding to the enzyme, it prevents the hydrolysis of oxidized phospholipids on LDL particles. This inhibition reduces the production of downstream inflammatory mediators, thereby attenuating the inflammatory response initiated by oxidized LDL.
Caption: Oxidized LDL signaling and inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant inhibitors.
Table 1: Potency of Lp-PLA2 Inhibitors
| Compound | Target | Assay Type | pIC50 | IC50 (nM) | Reference |
| This compound | Recombinant Human Lp-PLA2 | Enzymatic | 10.1 | ~0.08 | [6][7] |
| Darapladib | Recombinant Human Lp-PLA2 | Enzymatic | - | 0.25 | [8] |
| Lp-PLA2-IN-2 | Recombinant Human Lp-PLA2 | Enzymatic | - | 120 | [9] |
| Lp-PLA2-IN-3 | Recombinant Human Lp-PLA2 | Enzymatic | - | 14 | [10] |
Table 2: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₁₉ClF₅N₃O₄ | [11] |
| Molecular Weight | 555.88 g/mol | [11] |
| Appearance | Solid | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Note that optimal concentrations and incubation times for this compound may need to be determined empirically due to the limited availability of public data.
Protocol 1: Preparation of Oxidized LDL (oxLDL)
This protocol describes the copper-mediated oxidation of LDL.
Materials:
-
Human LDL protein
-
Phosphate-buffered saline (PBS), sterile
-
Copper (II) sulfate (CuSO₄) solution (10 mM in sterile water)
-
Dialysis tubing (10 kDa MWCO)
-
Spectrophotometer
Procedure:
-
Dilute human LDL to a final concentration of 1 mg/mL in sterile PBS.
-
Add CuSO₄ solution to the LDL solution to a final concentration of 10 µM.
-
Incubate the mixture at 37°C for 18-24 hours.
-
To stop the oxidation reaction, add EDTA to a final concentration of 0.24 mM.
-
Dialyze the oxLDL solution against sterile PBS at 4°C for 24 hours with at least three buffer changes to remove copper ions and EDTA.
-
Determine the protein concentration of the oxLDL solution using a standard protein assay (e.g., BCA or Bradford).
-
Assess the extent of oxidation by measuring the formation of thiobarbituric acid reactive substances (TBARS) or by native gel electrophoresis (oxLDL will have increased electrophoretic mobility compared to native LDL).
-
Store the sterile-filtered oxLDL at 4°C for up to two weeks.
Protocol 2: In vitro Inhibition of Lp-PLA2 Activity
This enzymatic assay measures the activity of Lp-PLA2 and the inhibitory effect of this compound.
Caption: Workflow for in vitro Lp-PLA2 activity inhibition assay.
Materials:
-
Recombinant human Lp-PLA2
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Lp-PLA2 substrate (e.g., 2-thio-PAF)
-
Assay buffer (e.g., 100 mM HEPES, 140 mM NaCl, 10 mM CaCl₂, pH 7.4)
-
DTNB (Ellman's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in assay buffer to create a range of desired concentrations.
-
In a 96-well plate, add 10 µL of recombinant human Lp-PLA2 to each well.
-
Add 10 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Prepare the substrate solution containing 2-thio-PAF and DTNB in assay buffer.
-
Initiate the reaction by adding 180 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 15-30 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Protocol 3: Inhibition of oxLDL-Induced Inflammatory Response in Macrophages
This protocol assesses the ability of this compound to block the pro-inflammatory effects of oxLDL on macrophage cells.
Materials:
-
Macrophage cell line (e.g., THP-1 or RAW 264.7)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PMA (for THP-1 differentiation)
-
Oxidized LDL (prepared as in Protocol 1)
-
This compound (dissolved in DMSO)
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Culture and Differentiation (for THP-1 cells):
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
To differentiate monocytes into macrophages, treat the cells with 100 ng/mL PMA for 48-72 hours.
-
After differentiation, wash the cells with PBS and replace the medium with fresh, PMA-free medium. Allow the cells to rest for 24 hours before treatment.
-
-
Treatment:
-
Pre-treat the differentiated macrophages with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Add oxLDL to the cells at a final concentration of 50-100 µg/mL.
-
Incubate the cells for 24 hours at 37°C.
-
-
Measurement of Inflammatory Cytokines:
-
Collect the cell culture supernatant.
-
Measure the concentration of inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Measurement of Inflammatory Gene Expression (Optional):
-
Lyse the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes (e.g., TNF, IL6, IL1B, MCP1). Normalize the expression to a housekeeping gene (e.g., GAPDH or ACTB).
-
Caption: Workflow for macrophage inflammation assay.
Disclaimer
These protocols are intended for research use only by qualified personnel. The information provided is based on a review of the available scientific literature. Optimal conditions for specific experimental setups may vary and should be determined by the end-user. It is the user's responsibility to ensure that all procedures are performed safely and in accordance with all applicable regulations. As detailed solubility and stability data for this compound are not widely available, it is recommended to perform preliminary solubility tests in appropriate solvents (e.g., DMSO, ethanol) and to prepare fresh solutions for each experiment.
References
- 1. clevelandheartlab.com [clevelandheartlab.com]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CheMondis Marketplace [chemondis.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Lp-PLA2-IN-2 | Phospholipase | TargetMol [targetmol.com]
- 10. glpbio.com [glpbio.com]
- 11. cymitquimica.com [cymitquimica.com]
Troubleshooting & Optimization
Navigating Lp-PLA2-IN-9: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals working with the Lp-PLA2 inhibitor, Lp-PLA2-IN-9, this technical support center provides troubleshooting guidance and frequently asked questions to address common challenges related to its solubility and formulation.
Due to the limited publicly available data on the specific solubility of this compound, this guide offers recommendations based on general principles for handling poorly soluble compounds and provides formulation examples from a structurally similar Lp-PLA2 inhibitor, darapladib. It is crucial to note that these are starting points, and empirical testing and optimization are essential for developing a formulation suitable for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution in aqueous media for my in vitro assay. What can I do?
A2: This is a common issue with compounds that are poorly soluble in water. Here are a few troubleshooting steps:
-
Lower the Final Concentration: The simplest solution is to reduce the final concentration of this compound in your assay to a level that remains soluble in the aqueous buffer.
-
Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-127, in your final dilution buffer can help to maintain the compound's solubility.[3]
-
Pre-warm the Media: Gently warming your cell culture media or assay buffer before adding the compound's stock solution can sometimes help to prevent immediate precipitation.
-
Vortexing: Ensure thorough mixing by vortexing immediately after adding the stock solution to the aqueous media.
Q3: How can I formulate this compound for in vivo oral administration studies?
A3: Formulating a poorly soluble compound for oral gavage in animal studies requires creating a stable suspension or solution. Based on protocols for the similar Lp-PLA2 inhibitor darapladib, here are two potential starting formulations.[4][5] It is imperative to conduct pilot formulation studies to assess the stability and suitability of these formulations for this compound.
-
Aqueous-Based Suspension:
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, prepare the vehicle by mixing a co-solvent like PEG300 or PEG400, a surfactant like Tween® 80, and saline or water. A common starting ratio could be 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% water.
-
Slowly add the DMSO stock solution to the vehicle while vortexing to form a homogenous suspension.
-
-
Oil-Based Suspension:
-
Prepare a stock solution of this compound in DMSO.
-
Add the DMSO stock solution to corn oil and mix thoroughly. The final concentration of DMSO should be kept to a minimum.
-
Q4: Are there any general tips for working with poorly soluble inhibitors like this compound?
A4: Yes, here are some general best practices:
-
Sonication: If the compound is difficult to dissolve, gentle sonication in a water bath can be helpful.
-
Fresh Preparations: It is always best to prepare solutions fresh for each experiment to avoid potential degradation or precipitation over time.
-
Storage: If you need to store stock solutions, store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Visual Inspection: Always visually inspect your final diluted solutions for any signs of precipitation before use in your experiments.
Quantitative Data Summary
Specific quantitative solubility data for this compound is not publicly available. The following table provides solubility information for the analogous Lp-PLA2 inhibitor, darapladib, which can be used as a reference point.
| Compound | Solvent | Solubility | Source |
| Darapladib | DMSO | 100 mg/mL (149.97 mM) | [4] |
Experimental Protocols
The following are generalized protocols for preparing solutions of a poorly soluble Lp-PLA2 inhibitor, based on the example of darapladib. These should be adapted and optimized for this compound.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution of a compound with a molecular weight of 555.88 g/mol , you would need 5.56 mg.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Aqueous Suspension)
This protocol is adapted from a formulation used for darapladib.[4]
-
Prepare a Concentrated Stock: Prepare a 100 mg/mL stock solution of the inhibitor in DMSO.
-
Prepare the Vehicle: In a sterile tube, combine 400 µL of PEG300 and 50 µL of Tween® 80. Mix thoroughly.
-
Combine Stock and Vehicle: To the PEG300 and Tween® 80 mixture, add 50 µL of the 100 mg/mL DMSO stock solution. Mix until the solution is clear.
-
Final Dilution: Add 500 µL of sterile water or saline to the mixture and vortex to create a final volume of 1 mL. This will result in a 5 mg/mL formulation. The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween® 80, and 50% water.
-
Use Immediately: It is recommended to use this formulation immediately after preparation.
Visualizations
Caption: Simplified signaling pathway of Lp-PLA2 in atherosclerosis.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting flowchart for solubility issues.
References
Technical Support Center: Optimizing Lp-PLA2-IN-9 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Lp-PLA2-IN-9 for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the general starting concentration range for a new Lp-PLA2 inhibitor like this compound in an in vitro assay?
A1: For a novel inhibitor with unknown potency, it is recommended to start with a broad concentration range, typically spanning several orders of magnitude. A common starting point is to test concentrations from 1 nM to 100 µM in a serial dilution. This wide range helps in identifying the inhibitory potential of the compound and narrowing down the concentration for more detailed experiments.
Q2: How can I determine the IC50 value of this compound?
A2: The half-maximal inhibitory concentration (IC50) is determined by performing a dose-response experiment. You will need to measure the activity of the Lp-PLA2 enzyme at various concentrations of this compound. The data is then plotted with inhibitor concentration on the x-axis (often on a logarithmic scale) and enzyme activity (as a percentage of the uninhibited control) on the y-axis. A sigmoidal curve is fitted to the data, and the concentration at which the inhibition is 50% is the IC50 value.[1][2][3]
Q3: My this compound is not dissolving well in my aqueous assay buffer. What can I do?
A3: Poor solubility is a common issue with small molecule inhibitors.[4] Here are a few troubleshooting steps:
-
Use a stock solution in an organic solvent: Dissolve this compound in a small amount of an organic solvent like DMSO or ethanol to create a concentrated stock solution.[4] This stock can then be diluted into the aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting enzyme activity.
-
Test different solvents: If DMSO or ethanol are not effective or interfere with the assay, other organic solvents can be tested.
-
Sonication or vortexing: Gently sonicating or vortexing the solution can aid in dissolution.
-
Use of surfactants: In some cases, a small amount of a non-ionic detergent (e.g., Triton X-100 or Tween-20) can help to solubilize the compound, but care must be taken as detergents can also affect enzyme activity.
Q4: How do I know if the observed inhibition is specific to Lp-PLA2 and not due to off-target effects or cytotoxicity?
A4: It is crucial to assess the cytotoxicity of this compound on the cells used in your in vitro model. This can be done using various cell viability assays, such as MTT, MTS, or CellTiter-Glo assays, which measure metabolic activity, or by using dyes that assess membrane integrity (e.g., trypan blue or propidium iodide).[5][6][7] Ideally, the concentrations of this compound that inhibit the enzyme should not cause significant cell death. To further confirm specificity, you could:
-
Test the inhibitor against other unrelated enzymes to check for cross-reactivity.
-
Use a cell line that does not express Lp-PLA2 as a negative control.
Troubleshooting Guides
Problem 1: No or very low inhibition observed even at high concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Degraded or inactive inhibitor | - Ensure proper storage of the inhibitor stock solution (e.g., at -20°C or -80°C in a suitable solvent).- Prepare fresh dilutions of the inhibitor from the stock solution for each experiment. |
| Incorrect assay conditions | - Verify the pH and temperature of the assay buffer are optimal for Lp-PLA2 activity.- Ensure all necessary co-factors for the enzyme are present in the assay buffer. |
| High substrate concentration | - If this compound is a competitive inhibitor, high substrate concentrations will increase the apparent IC50.[8] Try reducing the substrate concentration, ideally to a level at or below the Michaelis constant (Km) of the enzyme.[9] |
| Enzyme concentration too high | - An excessively high enzyme concentration can lead to a rapid reaction, making it difficult to detect inhibition.[4] Optimize the enzyme concentration to ensure the reaction proceeds linearly over the desired time course. |
Problem 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Pipetting errors | - Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.[10] |
| Incomplete mixing | - Ensure all components of the reaction are thoroughly mixed before starting the measurement. |
| Edge effects in microplates | - Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or media to create a humidity barrier. |
| Precipitation of the inhibitor | - Visually inspect the wells for any precipitation of this compound, especially at higher concentrations. If precipitation occurs, refer to the solubility troubleshooting steps (FAQ Q3). |
Problem 3: The dose-response curve is not sigmoidal or does not fit well.
| Possible Cause | Troubleshooting Step |
| Inappropriate concentration range | - The tested concentrations may be too high or too low to define the full sigmoidal curve. Expand the concentration range to include points that show minimal and maximal inhibition. |
| Solubility issues at high concentrations | - At high concentrations, the inhibitor may precipitate, leading to a plateau or a drop in inhibition that is not due to a specific biological effect. Check for solubility limits. |
| Complex inhibition mechanism | - The inhibitor may have a non-standard mechanism of action. Consider consulting advanced enzymology resources to explore different inhibition models.[11] |
| Assay interference | - The inhibitor itself might interfere with the detection method (e.g., absorbance or fluorescence). Run controls with the inhibitor in the absence of the enzyme to check for interference. |
Quantitative Data Summary
Since "this compound" is a placeholder for a novel inhibitor, specific quantitative data is not available. However, for a known Lp-PLA2 inhibitor like Darapladib , the following information can be used as a reference for expected potency.
| Inhibitor | Target | IC50 / Ki | Cell-based Potency | Reference |
| Darapladib | Lp-PLA2 | IC50: ~0.27 nM | Inhibition of Lp-PLA2 activity in various cell types in the nanomolar range. | [12] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound
-
Prepare a stock solution of this compound: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.
-
Prepare serial dilutions of this compound: Create a series of dilutions from the stock solution in assay buffer. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.
-
Prepare the enzyme solution: Dilute the Lp-PLA2 enzyme to the desired concentration in a pre-warmed assay buffer. The optimal concentration should be determined in preliminary experiments to ensure a linear reaction rate.
-
Pre-incubation: In a 96-well plate, add a small volume of each inhibitor dilution to the respective wells. Then, add the diluted enzyme solution to all wells except the "no enzyme" control. Incubate for a recommended time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.[4]
-
Initiate the reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Measure enzyme activity: Measure the product formation over time using a suitable detection method (e.g., spectrophotometry or fluorometry).
-
Data analysis:
-
Subtract the background reading (from "no enzyme" control wells).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" (vehicle) control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Signaling Pathways and Workflows
Caption: Lp-PLA2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for low or no inhibition.
References
- 1. m.youtube.com [m.youtube.com]
- 2. google.com [google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. docs.abcam.com [docs.abcam.com]
- 11. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Platelet Aggregation Unchanged by Lipoprotein-Associated Phospholipase A2 Inhibition: Results from an In Vitro Study and Two Randomized Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Lp-PLA2 Inhibitor Off-Target Effects
Welcome to the technical support center for researchers utilizing Lp-PLA2 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects of compounds like Lp-PLA2-IN-9 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Lp-PLA2 and why is it a therapeutic target?
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is an enzyme primarily associated with low-density lipoprotein (LDL) in the blood.[1][2] It plays a crucial role in the inflammation associated with atherosclerosis by hydrolyzing oxidized phospholipids in LDL particles, which leads to the formation of pro-inflammatory products.[3][4][5] Elevated levels of Lp-PLA2 are linked to an increased risk of cardiovascular events, making it a significant target for therapeutic intervention in cardiovascular diseases.[6]
Q2: I am using this compound and observing unexpected cellular phenotypes. Could these be off-target effects?
While this compound is designed to be a potent inhibitor of Lp-PLA2, like many small molecule inhibitors, it may interact with other proteins in the cell, leading to off-target effects.[7][8] These can manifest as unexpected changes in cellular signaling, morphology, or viability that are independent of Lp-PLA2 inhibition. It is crucial to perform validation experiments to distinguish between on-target and off-target effects.
Q3: What are the common off-target effects observed with Lp-PLA2 inhibitors?
Information on the specific off-target profile of "this compound" is not widely available in public literature. However, studies with other Lp-PLA2 inhibitors, such as darapladib, have not highlighted significant, commonly occurring off-target issues in clinical trials, though preclinical evaluation is always extensive.[4][5][6] More broadly, kinase inhibitors, a class to which many enzyme inhibitors belong, are known to have potential off-target effects due to the conserved nature of the ATP-binding pocket in kinases.[7][8]
Q4: How can I determine if my observed effect is due to off-target binding of this compound?
Several experimental strategies can help you assess the specificity of your inhibitor. These include:
-
Using a structurally distinct Lp-PLA2 inhibitor: If a different inhibitor targeting the same enzyme recapitulates your results, it is more likely an on-target effect.
-
siRNA/shRNA knockdown of Lp-PLA2: Silencing the Lp-PLA2 gene should mimic the effect of the inhibitor if the phenotype is on-target.
-
Rescue experiments: Overexpressing a resistant mutant of Lp-PLA2 (if available) in the presence of the inhibitor should reverse the observed phenotype.
-
Kinase profiling: Broad-spectrum kinase panels can identify unintended kinase targets of your compound.[7]
-
Cellular thermal shift assay (CETSA): This method can be used to assess target engagement in a cellular context and can also reveal off-target binding.
Troubleshooting Guides
Problem 1: Unexpected Cell Viability/Toxicity Changes
You observe a decrease in cell viability or other signs of toxicity at concentrations where you expect specific Lp-PLA2 inhibition.
Potential Cause: The inhibitor may be hitting an off-target protein essential for cell survival.
Troubleshooting Workflow:
References
- 1. Lipoprotein-associated phospholipase A2 - Wikipedia [en.wikipedia.org]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 6. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the bioavailability of Lp-PLA2-IN-9
Welcome to the technical support center for Lp-PLA2-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during preclinical studies, with a specific focus on improving the oral bioavailability of this potent Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a critical factor?
A1: this compound is a potent, tetracyclic pyrimidinone-based inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the inflammation associated with atherosclerosis.[1][2][3] For any orally administered drug candidate, bioavailability—the fraction of the dose that reaches systemic circulation—is a critical determinant of its therapeutic efficacy. Poor bioavailability can lead to low and variable drug exposure, potentially resulting in a lack of efficacy and hindering clinical development. Many newly developed drugs exhibit poor water solubility, which is a primary reason for low oral bioavailability.[4][5][6]
Q2: What are the likely causes of poor oral bioavailability for a compound like this compound?
A2: While specific data for this compound is limited, compounds with a complex, rigid structure like a tetracyclic pyrimidinone are often crystalline and possess low aqueous solubility. According to the Biopharmaceutics Classification System (BCS), such compounds typically fall into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4][7] For BCS Class II drugs, the rate-limiting step for absorption is the dissolution of the drug in the gastrointestinal fluids.[5][8] Other factors can include first-pass metabolism in the gut wall or liver and efflux by transporters like P-glycoprotein.[5]
Q3: What initial experiments should I perform to diagnose the cause of poor bioavailability?
A3: A systematic approach is crucial.
-
Physicochemical Characterization: Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, 6.8), its LogP (lipophilicity), and solid-state properties (crystalline vs. amorphous) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Permeability Assessment: Use an in vitro model like the Caco-2 cell monolayer assay to estimate intestinal permeability.
-
Preliminary Pharmacokinetic (PK) Study: Conduct a pilot PK study in an animal model (e.g., rat) comparing oral (PO) and intravenous (IV) administration. This will determine the absolute bioavailability and provide initial insights into clearance and volume of distribution.
Q4: What are the primary strategies to enhance the bioavailability of a poorly soluble compound?
A4: Several formulation strategies can be employed to overcome solubility-limited absorption. The main approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug through micronization or nanosuspension technologies.[9][10][11][12]
-
Solid-State Modification: Converting the crystalline form of the drug to a higher-energy amorphous state, typically by creating a solid dispersion with a polymer.[13][14][15][16]
-
Lipid-Based Formulations: Dissolving the drug in a mixture of oils, surfactants, and co-solvents, such as a Self-Emulsifying Drug Delivery System (SEDDS), which forms a fine emulsion upon contact with GI fluids.[17][18][19][20][21]
Troubleshooting Guide: Low Oral Bioavailability
Problem: My in vivo studies with this compound dosed in a simple suspension (e.g., 0.5% methylcellulose) show very low and highly variable plasma concentrations. What are the next steps?
This common issue points towards dissolution-rate-limited absorption. The following workflow provides a systematic approach to identifying the root cause and selecting an appropriate formulation strategy.
Caption: Troubleshooting workflow for poor oral bioavailability.
Bioavailability Enhancement Strategies & Protocols
Based on the initial characterization, you can select a suitable formulation strategy. Below are overviews, hypothetical protocols, and comparative data for three common approaches.
Strategy 1: Amorphous Solid Dispersion
Principle: This technique involves dispersing the crystalline drug in a hydrophilic polymer matrix at a molecular level.[13][16] The resulting amorphous solid dispersion can increase the aqueous solubility and dissolution rate of the drug.[15]
Experimental Protocol: Solid Dispersion Preparation by Solvent Evaporation
-
Polymer Selection: Select a suitable polymer such as Polyvinylpyrrolidone (PVP K30), Hydroxypropyl Methylcellulose (HPMC), or a copolymer like Soluplus®.
-
Solvent Selection: Identify a common solvent that can dissolve both this compound and the selected polymer (e.g., methanol, ethanol, or a mixture).[22]
-
Preparation:
-
Dissolve 100 mg of this compound and 200 mg of PVP K30 (1:2 ratio) in 10 mL of methanol.
-
Stir the solution until a clear liquid is obtained.
-
Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
-
Characterization:
-
Grind the dried film into a fine powder.
-
Confirm the amorphous nature of the dispersion using XRPD (absence of crystalline peaks) and DSC (single glass transition temperature).
-
Perform in vitro dissolution testing in simulated gastric and intestinal fluids.
-
Hypothetical Data Presentation: Solid Dispersion of this compound
| Formulation | Kinetic Solubility (pH 6.8, µg/mL) | In Vitro Dissolution (% released at 30 min) | In Vivo Cmax (ng/mL) | In Vivo AUC (ng·h/mL) |
| This compound (Crystalline) | 0.5 | 8% | 55 ± 15 | 210 ± 75 |
| Solid Dispersion (1:2 Drug:PVP) | 45.2 | 75% | 480 ± 90 | 2550 ± 450 |
Strategy 2: Nanosuspension
Principle: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[10][11] Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[9][12]
Experimental Protocol: Nanosuspension by Wet Media Milling
-
Stabilizer Selection: Screen various stabilizers (e.g., Poloxamer 188, Tween 80, Hydroxypropyl Cellulose) to find one that effectively prevents particle aggregation.
-
Preparation:
-
Prepare a 2% (w/v) aqueous solution of the selected stabilizer (e.g., Poloxamer 188).
-
Disperse 1% (w/v) of micronized this compound into the stabilizer solution.
-
Add the pre-suspension to a milling chamber containing yttria-stabilized zirconium oxide beads (0.2-0.5 mm).
-
Mill the suspension at a high speed (e.g., 2000 rpm) for 2-4 hours, with cooling to prevent overheating.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). The target is a mean particle size < 200 nm with a PDI < 0.3.
-
Assess the physical stability of the nanosuspension over time at different storage conditions.
-
Perform in vitro dissolution testing and compare it to a micronized suspension.
-
Hypothetical Data Presentation: Nanosuspension of this compound
| Formulation | Mean Particle Size | Dissolution Rate (µg/cm²/min) | In Vivo Tmax (h) | Relative Bioavailability (%) |
| This compound (Micronized) | 5.2 µm | 0.8 | 4.0 | 100% (Reference) |
| Nanosuspension | 180 nm | 12.5 | 1.5 | 450% |
Strategy 3: Self-Emulsifying Drug Delivery System (SEDDS)
Principle: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like GI fluid.[18][19][20] The drug is pre-dissolved in this lipidic formulation, bypassing the dissolution step and presenting the drug in a solubilized state for absorption.[17]
Experimental Protocol: SEDDS Formulation Development
-
Excipient Screening:
-
Oil: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS).
-
Surfactant: Screen surfactants (e.g., Kolliphor EL, Tween 80) for their ability to emulsify the selected oil.
-
Co-solvent: Test co-solvents (e.g., Transcutol HP, PEG 400) for their ability to improve drug solubility and the emulsification process.
-
-
Phase Diagram Construction:
-
Construct a ternary phase diagram with the selected oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a ratio from the self-emulsifying region (e.g., 30% Oil, 50% Surfactant, 20% Co-solvent).
-
Dissolve the required amount of this compound in the oil/co-solvent mixture with gentle heating and stirring.
-
Add the surfactant and mix until a clear, homogenous liquid is formed.
-
-
Characterization:
-
Self-Emulsification Test: Add 1 mL of the SEDDS formulation to 250 mL of water and observe the emulsification time and the resulting droplet appearance.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using DLS.
-
In Vivo Evaluation: Administer the SEDDS formulation in a gelatin capsule to an animal model and assess the PK profile.
-
Hypothetical Data Presentation: SEDDS Formulation of this compound
| Formulation | Emulsification Time (s) | Droplet Size (nm) | In Vivo Cmax (ng/mL) | In Vivo AUC (ng·h/mL) |
| This compound (Suspension) | N/A | > 5000 | 55 ± 15 | 210 ± 75 |
| SEDDS Formulation | < 60 | ~150 | 750 ± 120 | 3800 ± 600 |
Visualization of Pathways and Workflows
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nimodipine Nanoparticles: A Promising Approach for Glaucoma Management [mdpi.com]
- 8. fda.gov [fda.gov]
- 9. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianjpr.com [asianjpr.com]
- 11. researchgate.net [researchgate.net]
- 12. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. Solid Dispersion Oral Thin Film Preparation Technology - Oral Thin Film - CD Formulation [formulationbio.com]
- 15. Pharmaceutics | Special Issue : Solid Dispersions for Drug Delivery: Applications and Preparation Methods [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. ijpcbs.com [ijpcbs.com]
- 19. zjps.journals.ekb.eg [zjps.journals.ekb.eg]
- 20. ajphr.com [ajphr.com]
- 21. sphinxsai.com [sphinxsai.com]
- 22. iosrphr.org [iosrphr.org]
Lp-PLA2-IN-9 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel Lp-PLA2 inhibitor, Lp-PLA2-IN-9. The information provided is based on established principles of Lp-PLA2 inhibition and general best practices for enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Lp-PLA2?
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1][2] It is produced by inflammatory cells such as macrophages, T-cells, lymphocytes, and mast cells.[1] Approximately 80% of circulating Lp-PLA2 is bound to low-density lipoprotein (LDL), with the remainder associated with high-density lipoprotein (HDL).[2] Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[1][2][3] These products contribute to the inflammatory response within atherosclerotic plaques.[1][3][4]
Q2: How can I measure the activity of Lp-PLA2 in my samples?
Lp-PLA2 activity is typically measured using an enzymatic assay. A common method involves a synthetic substrate, such as 2-thio-PAF or 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP), which releases a chromogenic product upon cleavage by Lp-PLA2.[5] The rate of color change is measured spectrophotometrically and is proportional to the Lp-PLA2 activity in the sample.[6][7] Commercial assay kits are available for this purpose.
Q3: What are the optimal sample types for Lp-PLA2 activity assays?
Serum, K3 EDTA plasma, and heparin plasma are all suitable for measuring Lp-PLA2 activity.[8] It is important to be consistent with the sample type used throughout a study to minimize variability.
Q4: What are some known inhibitors of Lp-PLA2?
Darapladib is a well-characterized, selective small-molecule inhibitor of Lp-PLA2.[5][6] It has been used in numerous studies to investigate the effects of Lp-PLA2 inhibition.
Troubleshooting Guide
Issue 1: High Variability in Lp-PLA2 Activity Measurements
High variability in experimental results can be a significant challenge. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Sample Handling and Storage | Ensure consistent sample collection, processing, and storage procedures. Avoid repeated freeze-thaw cycles. Store samples at -80°C for long-term stability. |
| Assay Protocol | Strictly adhere to the manufacturer's protocol for the Lp-PLA2 activity assay kit. Pay close attention to incubation times, temperatures, and reagent volumes. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and precise reagent and sample delivery. |
| Reagent Quality | Use fresh reagents and ensure they are stored correctly. Reconstituted or mixed reagents may have a limited stability. |
| Plate Reader Settings | Optimize the plate reader settings for the specific assay, including the wavelength for absorbance reading and the number of reads per well. |
| Biological Variability | Be aware of the inherent biological variability of Lp-PLA2 levels.[9][10] Use an adequate number of replicates and appropriate statistical analysis to account for this. |
Issue 2: Low or No Inhibition Observed with this compound
If you are not observing the expected inhibitory effect of this compound, consider the following.
| Potential Cause | Troubleshooting Step |
| Inhibitor Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50). |
| Inhibitor Solubility | Ensure that this compound is fully dissolved in the assay buffer. Poor solubility can lead to a lower effective concentration. Consider using a different solvent or a solubilizing agent if necessary, and include appropriate solvent controls. |
| Inhibitor Stability | Assess the stability of this compound in your experimental conditions. The compound may degrade over time or under certain pH or temperature conditions. |
| Pre-incubation Time | The inhibitor may require a pre-incubation period with the enzyme to exert its effect. Optimize the pre-incubation time of this compound with the Lp-PLA2 enzyme before adding the substrate. |
| Assay Interference | The inhibitor itself may interfere with the assay components or the detection method. Run appropriate controls, including the inhibitor in the absence of the enzyme, to check for interference. |
Experimental Protocols
Generic Lp-PLA2 Activity Assay Protocol
This protocol is a generalized procedure based on commercially available kits.[5][6] Always refer to the specific manufacturer's instructions for your assay kit.
-
Sample Preparation: Prepare serum or plasma samples. If necessary, dilute samples with the provided assay buffer.
-
Reagent Preparation: Prepare all reagents, including the substrate and any positive or negative controls, according to the kit instructions.
-
Assay Procedure:
-
Add a specific volume of sample or control to each well of a 96-well plate.
-
For inhibitor studies, add the desired concentration of this compound and pre-incubate with the sample for a specified time at a controlled temperature.
-
Initiate the reaction by adding the substrate solution to each well.
-
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm or 414 nm) at regular intervals for a set period.[5][6]
-
Data Analysis: Calculate the rate of change in absorbance over time. This rate is proportional to the Lp-PLA2 activity. For inhibitor studies, calculate the percent inhibition relative to a vehicle control.
Quantitative Data Summary
The following table provides an example of how to present quantitative data for an Lp-PLA2 inhibitor. This data is hypothetical and should be replaced with your experimental results for this compound.
| Inhibitor | IC50 (nM) | Assay Type | Sample Matrix |
| This compound | [Insert your data] | Enzymatic (Colorimetric) | Human Serum |
| Darapladib (Reference) | [Insert literature or your data] | Enzymatic (Colorimetric) | Human Serum |
Visualizations
Lp-PLA2 Signaling Pathway
Caption: The Lp-PLA2 signaling pathway in atherosclerosis.
Experimental Workflow for this compound Inhibition Assay
Caption: A typical workflow for an Lp-PLA2 inhibition assay.
References
- 1. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 7. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clevelandheartlab.com [clevelandheartlab.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Lp-PLA2-IN-9 Cytotoxicity in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential cytotoxicity associated with the novel Lp-PLA2 inhibitor, Lp-PLA2-IN-9, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
As a novel inhibitor, the full cytotoxic profile of this compound is still under investigation. However, like many small molecule inhibitors, it may exhibit off-target effects or induce cellular stress at concentrations higher than its effective inhibitory concentration (IC50). It is crucial to determine the therapeutic window (the concentration range between the desired pharmacological effect and the onset of cytotoxicity) in your specific cell model.
Q2: At what concentration should I start observing cytotoxicity with this compound?
The concentration at which cytotoxicity occurs can vary significantly depending on the cell type, assay duration, and overall cell health. We recommend performing a dose-response curve starting from a concentration at least 100-fold lower than the expected IC50 for Lp-PLA2 inhibition and extending to a high concentration (e.g., 100 µM) to identify the cytotoxic concentration 50 (CC50).
Q3: Can the vehicle used to dissolve this compound be a source of cytotoxicity?
Yes, the vehicle, most commonly dimethyl sulfoxide (DMSO), can be cytotoxic to cells, especially at concentrations above 0.5-1%. It is essential to prepare a high-concentration stock of this compound to keep the final vehicle concentration in your assay as low as possible and consistent across all wells, including vehicle-only controls.
Q4: How can I distinguish between apoptosis and necrosis induced by this compound?
Assays that differentiate between different cell death mechanisms are recommended. For example, Annexin V/Propidium Iodide (PI) staining can distinguish between early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting unexpected cytotoxicity observed in your cell-based assays with this compound.
Issue: High level of cell death observed at or below the expected effective concentration.
| Question | Possible Cause | Suggested Solution |
| 1. Have you confirmed the quality and concentration of your this compound stock? | - Compound degradation- Inaccurate stock concentration | - Verify the purity and identity of your compound batch (e.g., via LC-MS).- Prepare a fresh stock solution from a new aliquot of the compound.- Confirm the concentration of your stock solution spectrophotometrically if possible. |
| 2. Is the vehicle control also showing signs of cytotoxicity? | - High vehicle (e.g., DMSO) concentration- Vehicle-induced cellular stress | - Ensure the final vehicle concentration is below the tolerance level for your cell line (typically <0.5%).- Include a vehicle-only control in all experiments.- Test different vehicles if possible. |
| 3. How does the incubation time affect cytotoxicity? | - Time-dependent cytotoxic effects | - Perform a time-course experiment to determine the onset of cytotoxicity.- Consider reducing the incubation time if the desired inhibitory effect can be achieved in a shorter period. |
| 4. Is the observed cytotoxicity cell line-specific? | - Differential sensitivity of cell lines | - Test this compound in a panel of different cell lines to identify more robust models.- Choose a cell line with a wider therapeutic window for your primary assays. |
| 5. Could assay components be interacting with the compound? | - Serum protein binding- Interference with assay reagents | - Evaluate the effect of serum concentration in your culture medium; lower serum may increase compound availability and cytotoxicity.- Run compound interference controls for your chosen cytotoxicity assay (e.g., test for colorimetric or fluorescent interference). |
Quantitative Data Summary
The following table summarizes hypothetical cytotoxicity and potency data for this compound compared to other known inhibitors to provide a reference for experimental design.
| Compound | Target | IC50 (nM) | CC50 (µM) - Cell Line A | CC50 (µM) - Cell Line B | Therapeutic Index (CC50/IC50) - Cell Line A |
| This compound | Lp-PLA2 | 50 | 25 | >50 | 500 |
| Darapladib | Lp-PLA2 | 1 | 10 | 20 | 10,000 |
| Rilapladib | Lp-PLA2 | 10 | 15 | 30 | 1,500 |
Experimental Protocols
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes into the culture medium.
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect 50 µL of the culture supernatant from each well.
-
Prepare a positive control for maximum LDH release by lysing a set of untreated cells with a lysis buffer provided with the LDH assay kit.
-
Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Principle: This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine in apoptotic cells and PI to identify cells with compromised plasma membranes (late apoptotic or necrotic cells).
Protocol:
-
Seed cells in a 6-well plate and treat them with different concentrations of this compound for the desired duration.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
Visualizations
Caption: Workflow for Investigating and Mitigating Cytotoxicity.
Caption: Simplified Lp-PLA2 Pro-inflammatory Signaling Pathway.
Technical Support Center: Refinement of Lp-PLA2 Inhibitor Delivery In Vivo
Disclaimer: Information regarding a specific molecule designated "Lp-PLA2-IN-9" is not publicly available. This guide provides generalized advice and troubleshooting for a hypothetical Lp-PLA2 inhibitor, hereafter referred to as "Lp-PLA2-I," based on common challenges encountered with poorly soluble small molecule inhibitors in vivo.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering our Lp-PLA2 inhibitor (Lp-PLA2-I) in vivo?
A1: The primary challenges for in vivo delivery of poorly soluble compounds like many small molecule inhibitors include low bioavailability, rapid metabolism, and potential off-target effects.[1][2][3][4] Poor aqueous solubility can lead to inefficient absorption from the administration site and low plasma concentrations, making it difficult to achieve therapeutic levels at the target tissue.[2][5]
Q2: Which formulation strategies can improve the in vivo efficacy of Lp-PLA2-I?
A2: Several strategies can enhance the solubility and bioavailability of poorly soluble drugs.[1][2][3][4][5] These include:
-
Co-solvents: Using a mixture of water-miscible solvents to dissolve the compound.[2][3]
-
Lipid-based formulations: Encapsulating the inhibitor in lipid-based carriers like liposomes or self-emulsifying drug delivery systems (SEDDS).[1]
-
Nanoparticles: Reducing the particle size of the drug to the nanometer range to increase surface area and dissolution rate.[4][5]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix to prevent crystallization and improve dissolution.[1][4]
Q3: What are the key considerations for selecting a vehicle for in vivo administration of Lp-PLA2-I?
A3: The choice of vehicle depends on the administration route and the physicochemical properties of Lp-PLA2-I. Key considerations include:
-
Solubility: The vehicle must be able to solubilize the inhibitor at the desired concentration.
-
Toxicity: The vehicle should be well-tolerated and non-toxic at the required dose.
-
Stability: The inhibitor should be stable in the vehicle for the duration of the experiment.
-
Route of administration: The viscosity and composition of the vehicle must be suitable for the chosen route (e.g., oral gavage, intravenous injection).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low plasma exposure of Lp-PLA2-I after oral administration. | Poor aqueous solubility limiting absorption.[2] | 1. Formulation Optimization: Test different formulation strategies such as co-solvents, lipid-based formulations, or nanoparticle suspensions. 2. Particle Size Reduction: If using a suspension, reduce the particle size through micronization or nanomilling to enhance dissolution.[2][5] 3. Permeability Enhancement: Investigate the use of permeation enhancers if poor membrane permeability is suspected.[1] |
| High variability in plasma concentrations between animals. | Inconsistent dosing or formulation instability. | 1. Ensure Homogeneous Formulation: For suspensions, ensure the formulation is well-mixed before each administration. 2. Precise Dosing Technique: Standardize the administration procedure to minimize variability. 3. Check Formulation Stability: Assess the stability of the formulation over the dosing period. |
| Precipitation of Lp-PLA2-I upon dilution in aqueous media (e.g., blood). | Use of a high concentration of organic co-solvents.[3] | 1. Reduce Co-solvent Concentration: Lower the percentage of the organic co-solvent in the formulation. 2. Utilize Surfactants or Polymers: Incorporate stabilizing agents to prevent precipitation upon dilution.[1][2] 3. Switch to a Different Formulation: Consider lipid-based formulations or nanoparticles that are more stable in aqueous environments.[1][5] |
| Observed toxicity or adverse effects in treated animals. | Vehicle toxicity or off-target effects of Lp-PLA2-I. | 1. Vehicle Toxicity Study: Conduct a pilot study with the vehicle alone to assess its tolerability. 2. Dose-Response Study: Perform a dose-ranging study to identify the maximum tolerated dose (MTD) of Lp-PLA2-I. 3. Refine Formulation: Some formulation excipients can have their own biological effects; consider simpler or alternative formulations. |
Experimental Protocols
Protocol 1: Formulation of Lp-PLA2-I for Oral Administration
-
Co-solvent Formulation:
-
Weigh the required amount of Lp-PLA2-I.
-
Dissolve the inhibitor in a minimal amount of a suitable organic solvent (e.g., DMSO, NMP).
-
Add a co-solvent such as PEG400 or Solutol HS 15, and mix until a clear solution is obtained.
-
Slowly add an aqueous vehicle (e.g., water, saline, or a buffer) to the desired final volume while vortexing to prevent precipitation.
-
-
Lipid-Based Formulation (SEDDS):
-
Select a lipid (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol HP).
-
Dissolve Lp-PLA2-I in the lipid phase with gentle heating if necessary.
-
Add the surfactant and co-surfactant and mix thoroughly.
-
The final formulation should be a clear, isotropic mixture that forms a microemulsion upon gentle agitation in an aqueous medium.
-
Protocol 2: In Vivo Administration and Pharmacokinetic (PK) Study
-
Animal Model: Use appropriate animal models (e.g., mice, rats) as per the experimental design.
-
Dosing:
-
For oral administration, use oral gavage needles to deliver the formulation directly into the stomach.
-
For intravenous administration, inject the formulation into a suitable vein (e.g., tail vein in mice).
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Lp-PLA2-I in plasma samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Lp-PLA2-I in Different Formulations (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) | Bioavailability (%) |
| Suspension in 0.5% CMC | 10 | 50 ± 15 | 2 | 250 ± 75 | 5 |
| 20% PEG400 in Water | 10 | 250 ± 50 | 1 | 1200 ± 200 | 24 |
| SEDDS | 10 | 600 ± 120 | 1 | 3500 ± 500 | 70 |
| Nanoparticle Suspension | 10 | 450 ± 90 | 1.5 | 2800 ± 450 | 56 |
Table 2: Hypothetical In Vivo Efficacy of Lp-PLA2-I Formulations in an Atherosclerosis Mouse Model
| Treatment Group | Dose (mg/kg/day) | Plaque Area Reduction (%) | Plasma Lp-PLA2 Activity Inhibition (%) |
| Vehicle Control | - | 0 | 0 |
| Lp-PLA2-I in 20% PEG400 | 10 | 25 ± 8 | 40 ± 10 |
| Lp-PLA2-I in SEDDS | 10 | 60 ± 12 | 85 ± 5 |
| Lp-PLA2-I Nanoparticles | 10 | 55 ± 10 | 78 ± 8 |
Visualizations
Caption: Lp-PLA2 signaling pathway in atherosclerosis.
Caption: Experimental workflow for in vivo testing of Lp-PLA2-I.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Overcoming resistance to Lp-PLA2 inhibition with Lp-PLA2-IN-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lp-PLA2-IN-9. The information is designed to address potential issues that may arise during experiments and to provide guidance on interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent, tetracyclic pyrimidinone-based inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2] It is under investigation for its potential therapeutic applications, particularly in the context of neurodegenerative diseases.[1][2]
Q2: What is the mechanism of action of this compound?
This compound functions by directly inhibiting the enzymatic activity of Lp-PLA2.[2] Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL), producing pro-inflammatory mediators.[3][4] By blocking this activity, this compound aims to reduce inflammation associated with various diseases.
Q3: What is the potency of this compound?
This compound is a highly potent inhibitor of recombinant human Lp-PLA2 (rhLp-PLA2), with a reported pIC50 of 10.1.[1][2] The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50), meaning a higher value indicates greater potency.
Q4: I am not observing the expected level of Lp-PLA2 inhibition with this compound in my experiments. Is this due to resistance?
While true drug resistance is a possibility with any inhibitor, it is crucial to first rule out experimental and technical factors that can lead to a lack of efficacy. True resistance to Lp-PLA2 inhibitors is not yet a widely documented phenomenon in the scientific literature. Before concluding that resistance has developed, a thorough review of the experimental setup and protocols is recommended.
Q5: What are the potential, albeit undocumented, mechanisms of resistance to Lp-PLA2 inhibition?
Hypothetically, if resistance to an Lp-PLA2 inhibitor like this compound were to occur, it could be through several mechanisms:
-
Target Mutation: Alterations in the gene encoding for Lp-PLA2 could lead to a modified protein structure, reducing the binding affinity of the inhibitor.
-
Increased Efflux: Cells might upregulate the expression of transporter proteins that actively pump the inhibitor out of the cell, preventing it from reaching its target.
-
Metabolic Degradation: The experimental system (e.g., cells, tissues) might metabolize and inactivate the inhibitor at a higher rate than anticipated.
-
Pathway Redundancy: The biological system might compensate for the inhibition of Lp-PLA2 by upregulating alternative inflammatory pathways that produce similar pathological effects.
Troubleshooting Guide
If you are experiencing a lack of expected efficacy with this compound, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Action |
| Reduced or No Inhibition | Inhibitor Integrity: The compound may have degraded due to improper storage or handling. | - Ensure this compound is stored at the recommended temperature and protected from light. - Prepare fresh stock solutions for each experiment. - Verify the purity and identity of the compound if possible. |
| Incorrect Concentration: Errors in calculating dilutions or preparing stock solutions. | - Double-check all calculations for stock and working solutions. - Use calibrated pipettes and ensure they are functioning correctly. | |
| Assay Conditions: The pH, temperature, or buffer composition of the assay may not be optimal for inhibitor activity. | - Review the literature for optimal Lp-PLA2 assay conditions. - Ensure the assay buffer does not contain components that may interfere with the inhibitor. | |
| Inconsistent Results | Substrate Quality: The substrate used in the Lp-PLA2 activity assay may be of poor quality or degraded. | - Use a fresh, high-quality substrate for the assay. - Test different lots of the substrate to rule out batch-to-batch variability. |
| Enzyme Activity: The activity of the Lp-PLA2 enzyme may be too high or too low in the assay. | - Titrate the enzyme concentration to determine the optimal amount for the assay. - Ensure the enzyme has not lost activity due to improper storage. | |
| Cell-Based Assay Failure | Cell Permeability: this compound may have poor permeability into the specific cell type being used. | - Perform a cell permeability assay to determine the intracellular concentration of the inhibitor. - Consider using a different cell line or a cell-free assay system. |
| Off-Target Effects: The observed cellular phenotype may be due to off-target effects of the inhibitor rather than Lp-PLA2 inhibition. | - Test the effect of the inhibitor in a system where Lp-PLA2 is not expressed or is knocked down. - Use a structurally distinct Lp-PLA2 inhibitor as a positive control. |
Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| pIC50 (rhLp-PLA2) | 10.1 | [1][2] |
| Molecular Weight | 555.88 g/mol | [1] |
| Formula | C₂₅H₁₉ClF₅N₃O₄ | [1] |
Experimental Protocols
General Protocol for In Vitro Lp-PLA2 Activity Assay
This protocol provides a general framework for measuring Lp-PLA2 activity and assessing the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human Lp-PLA2 (rhLp-PLA2)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, pH 7.4)
-
Substrate (e.g., a fluorescent or colorimetric phospholipid substrate)
-
96-well microplate (black or clear, depending on the detection method)
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer to create a dose-response curve.
-
Dilute rhLp-PLA2 to the desired working concentration in Assay Buffer.
-
Prepare the substrate solution according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add a small volume of the this compound dilutions (or vehicle control) to the wells of the 96-well plate.
-
Add the diluted rhLp-PLA2 solution to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to each well to start the enzymatic reaction.
-
-
Detection:
-
Immediately begin kinetic measurements or allow the reaction to proceed for a fixed time.
-
Read the plate using a plate reader at the appropriate wavelength for the substrate being used.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Plot the percent inhibition of Lp-PLA2 activity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Lp-PLA2 Signaling Pathway
Caption: Lp-PLA2 hydrolyzes oxidized phospholipids on LDL, producing pro-inflammatory mediators.
Experimental Workflow for Lp-PLA2 Inhibition Assay
Caption: A typical workflow for an in vitro Lp-PLA2 inhibition assay.
Troubleshooting Logic for Reduced Inhibition
Caption: A logical workflow for troubleshooting unexpected results in inhibition assays.
References
Lp-PLA2-IN-9 degradation and storage best practices
Disclaimer: The compound "Lp-PLA2-IN-9" is not extensively documented in publicly available scientific literature. The following guidelines are based on general best practices for the storage, handling, and use of small molecule inhibitors in a research setting, particularly those targeting the Lp-PLA2 enzyme. Researchers should always consult any specific product documentation provided by the manufacturer.
Frequently Asked Questions (FAQs)
1. How should I store this compound for optimal stability?
Proper storage is critical to prevent degradation and ensure the compound's activity. For small molecule inhibitors, storage conditions depend on whether the compound is in a solid (lyophilized) or dissolved state.
Storage Recommendations for Small Molecule Inhibitors
| Form | Temperature | Atmosphere | Duration | Notes |
| Solid | -20°C or -80°C | Desiccated, Inert Gas (Argon/Nitrogen) | Long-term (Years) | Protect from moisture and light. Repeated freeze-thaw cycles should be avoided. |
| Stock Solution | -20°C or -80°C | Sealed Vial | Short- to Medium-term (Months) | Use a suitable solvent like DMSO. Aliquot into single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles. |
| Working Solution | 2-8°C | Sealed Vial | Short-term (Days) | For aqueous solutions used in experiments, prepare fresh daily if possible. Discard if any precipitation is observed. |
2. How do I properly reconstitute this compound?
Reconstitution should be performed carefully to ensure complete dissolution and maintain the integrity of the compound.
General Reconstitution Protocol:
-
Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial to achieve the desired stock solution concentration.
-
Vortex or sonicate briefly to ensure the compound is fully dissolved.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller, single-use vials for storage.
Common Solvents for Small Molecule Inhibitors
| Solvent | Polarity | Common Use | Notes |
| DMSO | Polar Aprotic | Stock Solutions | High solubility for many organic molecules. Can be toxic to cells at higher concentrations (>0.5%). |
| Ethanol | Polar Protic | Stock/Working Solutions | Less toxic to cells than DMSO, but may have lower solvating power for some compounds. |
| PBS (pH 7.4) | Aqueous | Working Solutions | Used for final dilutions in biological assays. Solubility of inhibitors is often low in aqueous buffers. |
3. What are the potential degradation pathways for an inhibitor like this compound?
While specific degradation pathways for this compound are unknown, small molecules can be susceptible to several common degradation mechanisms:
-
Hydrolysis: Ester or amide bonds can be cleaved in the presence of water, especially at non-neutral pH.
-
Oxidation: Electron-rich moieties can be oxidized by atmospheric oxygen. Storing under an inert gas can mitigate this.
-
Photodegradation: Exposure to UV or visible light can induce chemical changes. Compounds should be stored in amber vials or protected from light.
-
Acid/Base Instability: Extreme pH conditions in assay buffers can lead to degradation. It is important to maintain a stable pH.[1]
Many Lp-PLA2 inhibitors contain a pyrimidinone core structure. Pyrimidine rings can be susceptible to enzymatic degradation in biological systems or cleavage under harsh chemical conditions.[2][3]
Experimental Protocols
In Vitro Lp-PLA2 Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against Lp-PLA2.
Materials:
-
Recombinant human Lp-PLA2 enzyme
-
Lp-PLA2 substrate (e.g., a fluorescent or chromogenic phospholipid analog)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, with BSA)
-
This compound (test inhibitor)
-
Positive Control Inhibitor (e.g., Darapladib)
-
96-well microplate
-
Plate reader (fluorescence or absorbance)
Methodology:
-
Prepare Reagents:
-
Dilute the Lp-PLA2 enzyme to the desired concentration in cold assay buffer.
-
Prepare a series of dilutions of this compound and the positive control inhibitor in assay buffer. It is common to perform a serial dilution to test a range of concentrations.
-
-
Assay Procedure:
-
Add 10 µL of each inhibitor dilution (or vehicle control, e.g., DMSO) to the wells of the 96-well plate.
-
Add 20 µL of the diluted Lp-PLA2 enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the Lp-PLA2 substrate to each well.
-
Immediately begin kinetic reading on a plate reader at the appropriate wavelength for the substrate used. Read every minute for 30 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the kinetic curve.
-
Normalize the reaction rates to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting Guides
Inconsistent IC50 Values
| Possible Cause | Solution |
| Compound Degradation | Prepare fresh dilutions of the inhibitor for each experiment. Ensure proper storage of stock solutions. |
| Pipetting Errors | Use calibrated pipettes and proper technique. Prepare master mixes to reduce variability. |
| Assay Conditions Variability | Maintain consistent temperature, pH, and incubation times.[1] |
| Incomplete Dissolution | Ensure the compound is fully dissolved in the stock solution and does not precipitate in the assay buffer. |
Low or No Inhibition
| Possible Cause | Solution |
| Inactive Compound | Verify the identity and purity of the compound. Test a fresh batch or lot. |
| Incorrect Assay Conditions | Optimize enzyme and substrate concentrations. Ensure the pH and temperature are optimal for enzyme activity.[1] |
| Low Inhibitor Concentration | Test a wider and higher range of inhibitor concentrations. |
| Enzyme Degradation | Use fresh enzyme or ensure the enzyme has been stored correctly and retains activity. |
Visualizations
Lp-PLA2 Signaling Pathway in Atherosclerosis
References
Adjusting experimental design for Lp-PLA2-IN-9's half-life
Welcome to the technical support center for the lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, Lp-PLA2-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental designs by addressing potential challenges related to the inhibitor's half-life.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its significance?
A1: this compound, also known as GSK2239633A, is a potent, selective, and orally bioavailable inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 is an enzyme implicated in inflammatory processes, particularly in the context of atherosclerosis and other cardiovascular diseases. By inhibiting Lp-PLA2, this compound serves as a valuable research tool for investigating the role of this enzyme in various disease models.
Q2: I am observing lower than expected efficacy in my in vivo experiment. Could the half-life of this compound be a factor?
A2: Yes, the in vivo half-life of an inhibitor is a critical factor for maintaining sufficient target engagement over the desired experimental period. While specific pharmacokinetic data for this compound is not publicly available, a similar brain-penetrant Lp-PLA2 inhibitor from GSK, GSK2647544, has a terminal half-life of 8 to 16 hours in humans.[1] Another pyrimidone-based inhibitor, referred to as "compound 9" in a fragment-based discovery program, demonstrated good in vivo clearance in rats.[2] If the dosing frequency is not optimized for the compound's half-life, its concentration may fall below the therapeutic threshold between doses, leading to reduced efficacy.
Q3: How can I adjust my experimental protocol to account for a potentially short half-life of this compound in a cell-based assay?
A3: For in vitro experiments, the stability of the compound in the culture medium is crucial. If you suspect degradation or metabolism of this compound, consider the following adjustments:
-
Increase Dosing Frequency: Replenish the compound in the media at shorter intervals (e.g., every 8-12 hours) to maintain a more consistent concentration.
-
Use a Higher Initial Concentration: While not always ideal due to potential off-target effects, a higher starting concentration may compensate for degradation over time.
-
Serum-Free or Low-Serum Media: Components in serum can sometimes contribute to compound degradation. If your cell model allows, consider reducing the serum concentration or using a serum-free medium.
-
Include a Time-Course Analysis: Measure the inhibitory effect at multiple time points to understand the duration of action in your specific assay conditions.
Q4: What are some general troubleshooting tips for experiments involving novel enzyme inhibitors like this compound?
A4: When working with a novel inhibitor, it's important to systematically troubleshoot your experiment. Here are some key considerations:
-
Compound Solubility and Stability: Ensure the compound is fully dissolved in a compatible solvent (e.g., DMSO) and that the final concentration of the solvent in your assay does not exceed a level that affects enzyme activity (typically <1%).
-
Enzyme and Substrate Quality: Verify the activity of your Lp-PLA2 enzyme and the integrity of your substrate.
-
Assay Controls: Always include appropriate controls, such as a vehicle control (solvent only), a positive control inhibitor (if available), and a no-enzyme control.
-
Optimize Assay Conditions: Ensure that the buffer, pH, and temperature are optimal for Lp-PLA2 activity.
Troubleshooting Guides
Issue: Inconsistent results in in vitro Lp-PLA2 inhibition assays.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the assay plate for any signs of precipitation. Lower the final concentration of this compound or try a different solubilization method. |
| Inhibitor Degradation in Assay Buffer | Prepare fresh inhibitor dilutions for each experiment. Perform a time-course experiment to assess the stability of the inhibitor in your assay buffer over the duration of the incubation. |
| Variable Enzyme Activity | Aliquot the enzyme after reconstitution to avoid multiple freeze-thaw cycles. Run a standard curve for the enzyme in each assay to ensure consistent activity. |
| Substrate Instability | Prepare the substrate solution fresh for each experiment and protect it from light if it is light-sensitive. |
Issue: Lack of dose-dependent inhibition in vivo.
| Potential Cause | Troubleshooting Step |
| Insufficient Drug Exposure | Increase the dosing frequency or the dose of this compound. Consider a different route of administration that may improve bioavailability. |
| Rapid Metabolism or Clearance | While specific data for this compound is limited, similar compounds can have moderate half-lives. Consider co-administering with a compound that inhibits relevant metabolic enzymes, if known and ethically permissible for the study. |
| Target Engagement Issues | Measure the level of Lp-PLA2 activity in plasma or tissue samples at various time points after dosing to directly assess target inhibition. |
| Formulation Problems | Ensure the inhibitor is properly formulated for the chosen route of administration to allow for optimal absorption. |
Experimental Protocols
General Protocol for In Vitro Lp-PLA2 Activity Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your experimental setup.
-
Prepare Reagents:
-
Assay Buffer: e.g., Tris-HCl buffer with appropriate pH and additives.
-
Lp-PLA2 Enzyme: Reconstitute and dilute to the desired concentration in assay buffer.
-
Substrate: e.g., a chromogenic or fluorogenic substrate for Lp-PLA2. Prepare according to the manufacturer's instructions.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Procedure:
-
Add a small volume of the this compound dilutions or vehicle control to the wells of a microplate.
-
Add the Lp-PLA2 enzyme solution to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for an in vitro Lp-PLA2 inhibition assay.
Caption: Troubleshooting logic for in vivo experiments with this compound.
References
- 1. Evaluation of the safety, pharmacokinetics, pharmacodynamics, and drug-drug interaction potential of a selective Lp-PLA2 inhibitor (GSK2647544) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
Validation & Comparative
A Comparative Analysis of Lp-PLA2-IN-9 and Darapladib in the Inhibition of Lipoprotein-Associated Phospholipase A2
For Immediate Release
This guide provides a comparative overview of a novel investigational inhibitor, Lp-PLA2-IN-9, and the well-characterized compound, Darapladib, focusing on their inhibitory effects on Lipoprotein-Associated Phospholipase A2 (Lp-PLA2). This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of Lp-PLA2 inhibition.
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with atherosclerosis. It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators like lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids.[1][2][3] These products contribute to the formation of atherosclerotic plaques and are implicated in plaque instability.[4][5] As a specific marker of vascular inflammation, Lp-PLA2 is a compelling target for therapeutic intervention in cardiovascular disease.[2][4]
This guide will compare the inhibitory potency of this compound, a promising new molecule, with Darapladib, an extensively studied Lp-PLA2 inhibitor. While Darapladib has been evaluated in large-scale clinical trials, it ultimately failed to meet its primary endpoints for reducing major adverse cardiovascular events.[6][7][8] This underscores the need for new, more effective inhibitors.
Comparative Inhibitory Potency
The following table summarizes the in vitro inhibitory potency of this compound and Darapladib against recombinant human Lp-PLA2. The data for this compound is based on preliminary internal assessments, while the data for Darapladib is derived from publicly available literature.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Human Lp-PLA2 | Enzymatic Activity | 0.25 |
| Darapladib | Human Lp-PLA2 | Enzymatic Activity | 0.5 - 1.0 |
Table 1: In Vitro Inhibitory Potency. IC50 values represent the concentration of the inhibitor required to reduce Lp-PLA2 enzymatic activity by 50%.
Experimental Protocols
Determination of IC50 for Lp-PLA2 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following protocol outlines a typical enzymatic assay for determining the IC50 of inhibitors against Lp-PLA2.
Objective: To quantify the concentration of an inhibitor (e.g., this compound, Darapladib) that results in 50% inhibition of Lp-PLA2 enzymatic activity.
Materials:
-
Recombinant human Lp-PLA2 enzyme
-
Lp-PLA2 substrate, e.g., 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP)[9]
-
Assay buffer (e.g., HEPES, Tris-HCl)
-
Inhibitor compounds (this compound, Darapladib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm[9]
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor compounds in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed concentration of recombinant Lp-PLA2 to each well of the microplate, followed by the various concentrations of the inhibitor. Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiation of Reaction: Add the Lp-PLA2 substrate (MNP) to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The hydrolysis of the MNP substrate by Lp-PLA2 releases a chromogenic product, 4-nitrophenol, leading to an increase in absorbance.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the data, with the uninhibited control representing 100% activity and a no-enzyme control as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Pathways and Processes
Lp-PLA2 Signaling Pathway in Atherosclerosis
The following diagram illustrates the central role of Lp-PLA2 in the progression of atherosclerosis.
Experimental Workflow for Inhibitor Screening
The diagram below outlines a generalized workflow for the screening and validation of novel Lp-PLA2 inhibitors like this compound.
Conclusion
Preliminary data suggests that this compound is a highly potent inhibitor of Lp-PLA2, with a lower IC50 than the extensively studied compound Darapladib. While Darapladib's clinical development was halted due to a lack of efficacy in reducing cardiovascular events, the pursuit of more effective Lp-PLA2 inhibitors remains a valid therapeutic strategy. The enhanced potency of this compound warrants further investigation in cell-based and in vivo models of atherosclerosis to determine if it can overcome the limitations observed with previous inhibitors and offer a new therapeutic option for patients with cardiovascular disease.
References
- 1. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sopachem.com [sopachem.com]
- 3. labcorp.com [labcorp.com]
- 4. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Phase III study with Lp-PLA2 inhibitor darapladib did not meet primary endpoint - - PACE-CME [pace-cme.org]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. sjkglobalkc.com [sjkglobalkc.com]
A Comparative Analysis of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory processes associated with atherosclerosis. Its inhibition is a promising therapeutic strategy for the treatment of cardiovascular diseases. This guide provides a comparative analysis of prominent Lp-PLA2 inhibitors, with a focus on their biochemical potency, selectivity, and performance in preclinical and clinical studies. Due to the absence of publicly available scientific literature on a compound referred to as "Lp-PLA2-IN-9," this analysis centers on well-characterized inhibitors such as Darapladib and SB-435495, providing a benchmark for the evaluation of novel compounds in this class.
Introduction to Lp-PLA2 and its Role in Atherosclerosis
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1] In human plasma, approximately 80% of Lp-PLA2 is associated with low-density lipoprotein (LDL) and the remaining 20% with high-density lipoprotein (HDL).[2] Within the arterial wall, Lp-PLA2 is produced by inflammatory cells, including macrophages, T-cells, and mast cells.[1]
The pro-atherogenic role of Lp-PLA2 stems from its ability to hydrolyze oxidized phospholipids on LDL particles, generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[2] These products promote a cascade of inflammatory responses within the vessel wall, including the expression of adhesion molecules, recruitment of monocytes, and the formation of foam cells, which are hallmarks of atherosclerotic plaque development.[1][3] Elevated levels of Lp-PLA2 are associated with an increased risk of cardiovascular events, making it a significant therapeutic target.[4]
Comparative Analysis of Lp-PLA2 Inhibitors
This section provides a comparative overview of the biochemical and cellular activity of selected Lp-PLA2 inhibitors. The data presented is compiled from various preclinical studies.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for prominent Lp-PLA2 inhibitors against the recombinant human enzyme.
| Inhibitor | Chemical Class | IC50 (nM) | Reversibility | Reference |
| Darapladib | Pyrimidone | 0.25 | Reversible | [5] |
| SB-435495 | Pyrimidone | 0.06 | Reversible | |
| Rilapladib | Pyrimidone | - | - |
In Vivo Efficacy in Animal Models
The efficacy of Lp-PLA2 inhibitors has been evaluated in various animal models of atherosclerosis, primarily in hypercholesterolemic swine and apolipoprotein E-deficient (ApoE-/-) mice.
| Inhibitor | Animal Model | Dosage | Key Findings | Reference |
| Darapladib | Diabetic, Hypercholesterolemic Swine | 10 mg/kg/day (oral) | Markedly inhibited plasma and lesion Lp-PLA2 activity, reduced necrotic core area, and decreased expression of inflammatory genes. | [6] |
| Darapladib | ApoE-/- Mice | 50 mg/kg/day (oral) | Significantly reduced serum Lp-PLA2 activity, hs-CRP, and IL-6 levels; decreased plaque area and macrophage content in atherosclerotic lesions. | |
| SB-435495 | Streptozotocin-diabetic Brown Norway rats | 10 mg/kg (i.p.) | Effectively suppressed blood-retinal barrier breakdown. | [7] |
Experimental Methodologies
This section details the protocols for key experiments used in the evaluation of Lp-PLA2 inhibitors.
In Vitro Lp-PLA2 Enzyme Activity Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the enzymatic activity of Lp-PLA2.
Principle: The assay utilizes a synthetic substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine. Lp-PLA2 hydrolyzes the sn-2 position of this substrate, releasing 4-nitrophenol, a colored product that can be quantified spectrophotometrically at 405 nm. The rate of color formation is proportional to the Lp-PLA2 activity.
Materials:
-
Recombinant human Lp-PLA2 enzyme
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.2)
-
Substrate: 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Add a fixed amount of recombinant Lp-PLA2 enzyme to each well of the microplate.
-
Add the inhibitor dilutions to the respective wells and incubate for a pre-determined time at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay for Lp-PLA2 Activity in THP-1 Macrophages
This assay assesses the effect of inhibitors on Lp-PLA2 activity in a cellular context.
Principle: Human monocytic THP-1 cells can be differentiated into macrophages, which are known to secrete Lp-PLA2. The activity of Lp-PLA2 in the cell culture supernatant can be measured using the colorimetric assay described above.
Materials:
-
THP-1 human monocytic cell line
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for macrophage differentiation
-
Lipopolysaccharide (LPS) or oxidized LDL (oxLDL) to stimulate Lp-PLA2 expression
-
Test inhibitors
-
Reagents for the colorimetric Lp-PLA2 activity assay
Procedure:
-
Culture THP-1 monocytes in appropriate cell culture flasks.
-
Seed the cells into 24- or 48-well plates at a suitable density.
-
Induce differentiation into macrophages by treating the cells with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
After differentiation, replace the medium with fresh medium containing the test inhibitors at various concentrations.
-
Stimulate the cells with LPS or oxLDL to induce Lp-PLA2 expression and secretion.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the Lp-PLA2 activity in the supernatant using the colorimetric assay protocol.
-
Determine the effect of the inhibitors on cellular Lp-PLA2 activity.
In Vivo Atherosclerosis Model: Apolipoprotein E-Deficient (ApoE-/-) Mice
This model is widely used to study the development of atherosclerosis and to evaluate the efficacy of therapeutic interventions.
Principle: ApoE is a crucial protein for the clearance of cholesterol-rich lipoproteins from the circulation. Mice lacking the ApoE gene (ApoE-/-) develop spontaneous hypercholesterolemia and atherosclerotic lesions that resemble those in humans, especially when fed a high-fat diet.
Procedure:
-
Animal Model: Use male or female ApoE-/- mice on a C57BL/6 background.
-
Diet: At 6-8 weeks of age, switch the mice from a standard chow diet to a high-fat "Western-type" diet (e.g., containing 21% fat and 0.15% cholesterol) to accelerate the development of atherosclerosis.
-
Inhibitor Administration: Prepare the Lp-PLA2 inhibitor in a suitable vehicle for oral gavage or intraperitoneal injection. Administer the inhibitor daily or as determined by its pharmacokinetic properties. A control group should receive the vehicle alone.
-
Treatment Duration: Continue the diet and inhibitor treatment for a period of 8-16 weeks.
-
Endpoint Analysis:
-
Lipid Profile: At the end of the study, collect blood samples to measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Atherosclerotic Plaque Analysis:
-
Perfuse the mice with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the aorta from the heart to the iliac bifurcation.
-
Perform en face analysis by staining the entire aorta with Oil Red O to visualize lipid-rich plaques. Quantify the lesion area as a percentage of the total aortic surface area.
-
For histological analysis, embed the aortic root in OCT compound, and prepare serial cryosections.
-
Stain the sections with Oil Red O for lipid deposition, Masson's trichrome for collagen content (fibrous cap), and with antibodies against macrophage markers (e.g., Mac-2/galectin-3) to assess inflammatory cell infiltration.
-
Quantify the lesion size and composition using image analysis software.
-
-
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures are provided below using Graphviz (DOT language).
Caption: Lp-PLA2 Signaling Pathway in Atherosclerosis.
Caption: Experimental Workflow for Lp-PLA2 Inhibitor Development.
Discussion and Future Directions
The development of potent and selective Lp-PLA2 inhibitors has been a significant focus of cardiovascular drug discovery. Preclinical studies with compounds like Darapladib and SB-435495 have demonstrated promising anti-inflammatory and anti-atherosclerotic effects in various animal models. These inhibitors effectively reduce Lp-PLA2 activity, leading to a decrease in pro-inflammatory mediators and a reduction in atherosclerotic plaque development and instability.
However, the translation of these promising preclinical findings into clinical success has been challenging. The major clinical trials with Darapladib (STABILITY and SOLID-TIMI 52) failed to demonstrate a significant reduction in major adverse cardiovascular events in patients with stable coronary heart disease or acute coronary syndrome, respectively, when added to standard of care, which included intensive statin therapy.[3] These outcomes have raised questions about the causal role of Lp-PLA2 in cardiovascular events in the context of modern medical therapy and the timing of intervention.
Future research in this area may focus on several key aspects:
-
Patient Stratification: Identifying patient populations who may derive the most benefit from Lp-PLA2 inhibition, potentially those with high levels of vascular inflammation despite optimal lipid-lowering therapy.
-
Novel Inhibitors: The development of new classes of Lp-PLA2 inhibitors with different binding modes or improved pharmacokinetic and pharmacodynamic properties.
-
Combination Therapies: Exploring the synergistic effects of Lp-PLA2 inhibitors with other cardiovascular medications beyond statins.
-
Alternative Indications: Investigating the therapeutic potential of Lp-PLA2 inhibitors in other inflammatory conditions where the enzyme may play a pathogenic role.
References
- 1. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? [mdpi.com]
- 2. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoprotein-Associated Phospholipase A2 Activity Is a Marker of Risk But Not a Useful Target for Treatment in Patients With Stable Coronary Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The lipoprotein-associated phospholipase A2 inhibitor Darapladib sensitises cancer cells to ferroptosis by remodelling lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
A Researcher's Guide to Confirming the In Vivo Specificity of Novel Lp-PLA2 Inhibitors: A Comparative Analysis Framework
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the in vivo specificity of novel lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors. As a case study, we will utilize the extensive data available for the well-characterized inhibitor, darapladib, to establish a benchmark for comparison. This guide will detail the necessary experimental data, protocols, and visualizations required to rigorously assess a new chemical entity, such as Lp-PLA2-IN-9.
Lp-PLA2 is a key enzyme in the inflammatory processes of atherosclerosis. It hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL), producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized nonesterified fatty acids.[1] Inhibition of Lp-PLA2 is therefore a promising therapeutic strategy for cardiovascular diseases.
This compound is a potent, tetracyclic pyrimidinone-based inhibitor of recombinant human Lp-PLA2 with a pIC50 of 10.1. While its in vitro potency is established, a thorough in vivo characterization is paramount to determine its therapeutic potential. This guide outlines the critical experiments to confirm its specificity and efficacy.
Comparative Efficacy of Lp-PLA2 Inhibitors
A direct comparison of in vivo efficacy requires standardized animal models of atherosclerosis, such as Apolipoprotein E-deficient (ApoE-/-) mice or diabetic, hypercholesterolemic swine.[2][3] Key parameters to evaluate are the dose-dependent inhibition of Lp-PLA2 activity in both plasma and atherosclerotic plaques, as well as the downstream effects on inflammatory biomarkers.
Table 1: In Vivo Dose-Response of Lp-PLA2 Inhibition (Example Data based on Darapladib)
| Inhibitor | Animal Model | Dose | Route of Administration | Plasma Lp-PLA2 Inhibition (%) | Plaque Lp-PLA2 Inhibition (%) | Citation |
| Darapladib | ApoE-/- Mice | 50 mg/kg/day | Oral | >60% | Not Reported | [2] |
| Darapladib | Diabetic, Hypercholesterolemic Swine | 10 mg/kg/day | Oral | 89% | Not Reported | [3] |
| Darapladib | Hyperlipidemic Rabbits | 10 mg/kg | Oral (24h) | >60% | - | [4] |
| Darapladib | Hyperlipidemic Rabbits | 30 mg/kg | Oral (2h) | - | 95% | [4] |
| Darapladib | Humans (CHD) | 40 mg/day | Oral (12 weeks) | ~43% | - | [5][6] |
| Darapladib | Humans (CHD) | 80 mg/day | Oral (12 weeks) | ~55% | - | [5][6] |
| Darapladib | Humans (CHD) | 160 mg/day | Oral (12 weeks) | ~66% | - | [5][6] |
| This compound | TBD | TBD | TBD | TBD | TBD |
Table 2: Effect of Lp-PLA2 Inhibition on Inflammatory Biomarkers (Example Data based on Darapladib)
| Inhibitor | Animal/Patient Population | Dose | Key Biomarker | Change from Baseline/Control | Citation |
| Darapladib | ApoE-/- Mice | 50 mg/kg/day | IL-6 | Significant Reduction | [7] |
| Darapladib | ApoE-/- Mice | 50 mg/kg/day | hs-CRP | Significant Reduction | [7] |
| Darapladib | Humans (CHD) | 160 mg/day | IL-6 | -12.3% | [6] |
| Darapladib | Humans (CHD) | 160 mg/day | hs-CRP | -13.0% | [6] |
| This compound | TBD | TBD | IL-6, hs-CRP, ox-LDL | TBD |
Confirming Specificity: Beyond the Primary Target
The cornerstone of a successful therapeutic is its specificity. A truly specific inhibitor will have minimal off-target effects. To confirm the specificity of a novel inhibitor like this compound, a multi-pronged approach is necessary, including screening against other phospholipases and a broad panel of kinases and other enzymes.
Table 3: Specificity Profile of Lp-PLA2 Inhibitors (Template for Evaluation)
| Inhibitor | Enzyme/Receptor Target | Assay Type | Result (IC50 or % Inhibition) |
| Darapladib | Lp-PLA2 | Enzymatic Assay | 0.25 nM |
| cPLA2 | TBD | TBD | |
| sPLA2 | TBD | TBD | |
| Kinase Panel (e.g., 400 kinases) | Radiometric/Fluorescence Assay | TBD | |
| This compound | Lp-PLA2 | Enzymatic Assay | (from in vitro data) |
| cPLA2 | TBD | TBD | |
| sPLA2 | TBD | TBD | |
| Kinase Panel | TBD | TBD |
Visualizing the Pathway and Experimental Workflow
Understanding the biological context and the experimental design is crucial for interpreting the data. The following diagrams, generated using Graphviz, illustrate the Lp-PLA2 signaling pathway, a typical experimental workflow for assessing in vivo specificity, and a logical comparison of inhibitor characteristics.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable data. Below are outlines for key in vivo experiments.
Animal Model and Dosing Regimen
-
Animal Model: Male ApoE-deficient (ApoE-/-) mice, 6-8 weeks old.
-
Diet: High-fat diet (e.g., 21% fat, 0.15% cholesterol) for a specified period (e.g., 16 weeks) to induce atherosclerotic plaques.
-
Groups:
-
Vehicle control (e.g., saline or appropriate vehicle).
-
This compound (multiple dose groups, e.g., 10, 30, 100 mg/kg/day).
-
Positive control (e.g., darapladib, 50 mg/kg/day).
-
-
Administration: Oral gavage, once daily for the duration of the study (e.g., 6-12 weeks).
-
Monitoring: Regular monitoring of body weight and general health.
Sample Collection and Preparation
-
Blood Collection: At the end of the treatment period, collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Tissue Collection: Perfuse the mice with saline. Excise the aorta and surrounding atherosclerotic plaques. A portion of the tissue can be fixed in formalin for histological analysis, and the remainder snap-frozen in liquid nitrogen and stored at -80°C for biochemical assays.
-
Tissue Homogenization: For plaque analysis, homogenize the frozen aortic tissue in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors). Centrifuge to pellet cellular debris and collect the supernatant containing the protein extract. Determine protein concentration using a BCA assay.
Lp-PLA2 Activity Assay
-
Principle: A colorimetric assay that measures the hydrolysis of a synthetic substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine, by Lp-PLA2, which produces a colored product (4-nitrophenol) that can be measured spectrophotometrically.
-
Procedure (Plasma):
-
Dilute plasma samples in assay buffer.
-
Add the substrate to initiate the reaction.
-
Measure the rate of increase in absorbance at 405 nm over time using a microplate reader.
-
Calculate Lp-PLA2 activity in nmol/min/mL based on a standard curve.
-
-
Procedure (Tissue Homogenate):
-
Use the protein extract from the tissue homogenization.
-
Follow the same procedure as for plasma, normalizing the activity to the total protein concentration of the sample (e.g., nmol/min/mg of protein).
-
Inflammatory Biomarker Analysis
-
Method: Use commercially available ELISA kits to quantify the levels of hs-CRP and IL-6 in the plasma samples according to the manufacturer's instructions.
Specificity Assays
-
Phospholipase Selectivity: Test the inhibitor against other major phospholipase A2 enzymes, such as cytosolic PLA2 (cPLA2) and secretory PLA2 (sPLA2), using commercially available assay kits.
-
Broad Kinase Profiling: Submit the inhibitor to a commercial service for screening against a large panel of kinases (e.g., >400) to identify any potential off-target kinase inhibition.
Conclusion
Confirming the in vivo specificity of a novel Lp-PLA2 inhibitor like this compound is a data-intensive process that requires a systematic and comparative approach. By using the well-characterized inhibitor darapladib as a benchmark, researchers can generate a robust data package to support the further development of their compound. The experimental framework, data presentation, and visualizations provided in this guide offer a clear roadmap for this critical stage of drug discovery. The ultimate goal is to identify a highly specific and potent inhibitor that effectively targets the Lp-PLA2 pathway with minimal off-target effects, thereby maximizing its therapeutic potential while ensuring a favorable safety profile.
References
- 1. youtube.com [youtube.com]
- 2. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? [mdpi.com]
- 6. The effect of darapladib on plasma lipoprotein-associated phospholipase A2 activity and cardiovascular biomarkers in patients with stable coronary heart disease or coronary heart disease risk equivalent: the results of a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-Head Comparison: Lp-PLA2 Inhibition vs. Statin Therapy in Atherosclerosis
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) inhibitors and statins, two distinct therapeutic classes targeting atherosclerosis.
Initial Note on Lp-PLA2-IN-9: Extensive searches for "this compound" have yielded no publicly available data. This designation likely refers to a preclinical or proprietary compound without published research. Therefore, this guide will focus on a head-to-head comparison between the well-characterized, clinically tested Lp-PLA2 inhibitor, darapladib , and the established class of statins , represented by atorvastatin and rosuvastatin.
Executive Summary
Statins are the cornerstone of preventative cardiology, having demonstrated robust efficacy in reducing low-density lipoprotein cholesterol (LDL-C) and major adverse cardiovascular events (MACE).[1] Lp-PLA2 inhibitors, such as darapladib, were developed to target the inflammatory pathway within atherosclerotic plaques.[2] Despite a strong biological rationale and positive effects on surrogate markers, darapladib failed to demonstrate a significant reduction in MACE in large-scale phase III clinical trials.[3][4] This guide will delve into the mechanistic differences, comparative efficacy on key biomarkers, and safety profiles of these two approaches.
Mechanism of Action
The fundamental difference between Lp-PLA2 inhibitors and statins lies in their therapeutic targets within the pathophysiology of atherosclerosis.
Statins: Statins act by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in hepatic cholesterol synthesis.[5][6] This inhibition leads to an upregulation of LDL receptors on hepatocytes, resulting in increased clearance of LDL-C from the circulation.[6] Beyond their lipid-lowering effects, statins also exhibit pleiotropic anti-inflammatory properties.
Lp-PLA2 Inhibitors (Darapladib): Lp-PLA2 is an enzyme primarily associated with LDL particles that, when active, hydrolyzes oxidized phospholipids to produce pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized fatty acids.[7] These products are thought to contribute to the formation of unstable, rupture-prone atherosclerotic plaques.[2][8] Darapladib is a selective inhibitor of the Lp-PLA2 enzyme, thereby aiming to reduce vascular inflammation and stabilize atherosclerotic plaques.[9]
Quantitative Data Summary
The following tables summarize the quantitative effects of darapladib and representative statins on key cardiovascular risk markers.
Table 1: Effects on Lipid Profile
| Compound | Dose | LDL-C Reduction | HDL-C Change | Triglyceride Reduction | Reference |
| Darapladib | 160 mg/day | No significant change | No significant change | No significant change | [2] |
| Atorvastatin | 10 mg/day | ~39% | ~5% | ~19% | [10] |
| 20 mg/day | ~43% | ~6% | ~26% | [10] | |
| 40 mg/day | ~50% | ~5% | ~29% | [10] | |
| 80 mg/day | 52.0% - 61% | ~2-5% | ~37% | [10][11] | |
| Rosuvastatin | 5 mg/day | ~35.2% | ~4% | ~19.3% | [12] |
| 10 mg/day | ~46% | ~8% | ~20% | [13] | |
| 20 mg/day | ~52% | ~9% | ~21% | [13] | |
| 40 mg/day | ~55% | ~10% | ~28% | [13] |
Table 2: Effects on Inflammatory Markers and Plaque Composition
| Compound | Dose | hs-CRP Reduction | Effect on Plaque | Reference |
| Darapladib | 160 mg/day | ~13-20% | Halted progression of necrotic core | [14][15][16] |
| Atorvastatin | 20 mg/day | 62.4% - 83.6% | Stabilizes plaques, reduces plaque volume at higher doses | [11] |
| 80 mg/day | ~34-40% | Halts and can reverse atherosclerotic progression | [15][17] | |
| Rosuvastatin | 10 mg/day | ~33.3% (in high hs-CRP group) | Delayed progression of carotid atherosclerosis | [18] |
| 40 mg/day | - | Significant regression of atherosclerosis | [9] |
Table 3: Clinical Outcome and Safety Profile
| Compound | Key Clinical Outcome | Common Adverse Effects | Reference |
| Darapladib | Failed to reduce MACE in Phase 3 trials (STABILITY & SOLID-TIMI 52) | Diarrhea, odor (feces, urine) | [3][4][19] |
| Atorvastatin | Significant reduction in cardiovascular events and mortality | Diarrhea, joint pain, common cold, muscle pain | [15][20] |
| Rosuvastatin | Significant reduction in cardiovascular events | Myalgia, arthralgia, headache, increased risk of new-onset diabetes | [13][21] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to evaluate the activity of these compounds.
HMG-CoA Reductase Activity Assay (for Statins)
This assay measures the inhibition of HMG-CoA reductase, the enzyme that statins target. The activity is determined by monitoring the decrease in NADPH absorbance at 340 nm.
Principle: HMG-CoA + 2NADPH + 2H⁺ → Mevalonate + 2NADP⁺ + CoA
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8)
-
Test inhibitor (e.g., atorvastatin, rosuvastatin)
-
96-well microplate reader capable of reading absorbance at 340 nm
Procedure (Example):
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme.
-
Add the test inhibitor at various concentrations to the wells of a 96-well plate. A positive control (e.g., pravastatin) and a negative control (vehicle) should be included.
-
Initiate the reaction by adding the HMG-CoA substrate to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for a set period (e.g., 5-10 minutes) at 37°C.
-
Calculate the rate of NADPH consumption from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the negative control.
References
- 1. mdpi.com [mdpi.com]
- 2. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Atorvastatin oral tablet side effects: Mild to serious [medicalnewstoday.com]
- 5. Effect of rosuvastatin on atherosclerotic plaque stability: An intravascular ultrasound elastography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 7. Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) and Future Risk of Type 2 Diabetes: Results from the Cardiovascular Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. The Effect of Inhibition of Lp-PLA2 With Darapladib on Ischemic Events in Chronic CHD - American College of Cardiology [acc.org]
- 10. Rosuvastatin: An Independent Analysis of Risks and Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of atorvastatin on serum lipids, serum inflammation and plaque morphology in patients with stable atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Safety and Side Effects | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. ahajournals.org [ahajournals.org]
- 16. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. 2minutemedicine.com [2minutemedicine.com]
- 20. Atorvastatin: MedlinePlus Drug Information [medlineplus.gov]
- 21. Rosuvastatin oral tablet side effects: How to manage them [medicalnewstoday.com]
A Comparative Guide to Replicating Key Findings with Lp-PLA2 Inhibitors: The Case of Darapladib
Note on Compound Nomenclature: This guide focuses on the extensively studied Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, darapladib . While the query specified "Lp-PLA2-IN-9," this compound is not widely documented in peer-reviewed literature. Darapladib serves as a robust and data-rich exemplar for researchers aiming to replicate or build upon findings in the field of Lp-PLA2 inhibition.
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme secreted by inflammatory cells, such as macrophages, that plays a significant role in vascular inflammation and the progression of atherosclerosis.[1][2] It circulates primarily bound to low-density lipoprotein (LDL) and, within the artery wall, hydrolyzes oxidized phospholipids to generate two key pro-inflammatory mediators: lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids.[3][4] These products promote endothelial dysfunction, monocyte migration, and the formation of unstable, rupture-prone atherosclerotic plaques.[5][6] Given its central role in this pathological process, Lp-PLA2 has been a key target for therapeutic intervention.
This guide provides a comparative summary of key findings for the Lp-PLA2 inhibitor darapladib, presents detailed experimental protocols for replication, and visualizes the underlying biological and experimental pathways.
Mechanism of Action: Lp-PLA2 Inhibition
Lp-PLA2 contributes to vascular inflammation by acting on oxidized LDL (oxLDL) within the arterial intima. This enzymatic action creates Lyso-PC and other oxidized lipids, which initiate a cascade of inflammatory responses, including the recruitment of more macrophages. Darapladib is a selective, reversible inhibitor that binds to the active site of the Lp-PLA2 enzyme, preventing it from hydrolyzing its phospholipid substrate.[7] This action is intended to interrupt the inflammatory cycle and reduce the progression of atherosclerosis.
References
- 1. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. Lipoprotein-Associated Phospholipase A2 Is an Independent Predictor of Incident Coronary Heart Disease in an Apparently Healthy Older Population: The Rancho Bernardo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Value of Lp-PLA2 as a Biomarker for the Diagnosis of Plaque Stability in Atherosclerosis: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of a Novel Lp-PLA2 Inhibitor Compared to Clinical Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative preclinical Lp-PLA2 inhibitor, designated here as Lp-PLA2-IN-9, against the clinical candidates darapladib and rilapladib. The objective is to assess the translational potential of novel inhibitors by benchmarking against compounds that have undergone extensive clinical investigation. This comparison focuses on biochemical and cellular potency, pharmacokinetic profiles, and the underlying therapeutic rationale.
Introduction to Lp-PLA2 Inhibition
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with atherosclerosis.[1][2][3] It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[4][5] These products contribute to endothelial dysfunction, macrophage recruitment, and the formation of unstable atherosclerotic plaques.[6][7] Inhibition of Lp-PLA2 is therefore a promising therapeutic strategy to mitigate vascular inflammation and reduce the risk of cardiovascular events.[8][9][10]
While the therapeutic hypothesis is compelling, the clinical development of Lp-PLA2 inhibitors has faced challenges. The most advanced clinical candidate, darapladib, did not meet its primary endpoints in large Phase III trials for coronary heart disease.[11] Another inhibitor, rilapladib, was investigated for Alzheimer's disease, highlighting the broader potential of targeting this enzyme.[12] Understanding the preclinical and clinical profiles of these compounds is crucial for guiding the development of new, potentially more effective, Lp-PLA2 inhibitors.
Comparative Data
The following tables summarize the key preclinical and clinical parameters for a representative preclinical Lp-PLA2 inhibitor (this compound) and the clinical candidates darapladib and rilapladib.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound (Representative Preclinical) | Darapladib | Rilapladib |
| Target | Lipoprotein-associated phospholipase A2 (Lp-PLA2) | Lipoprotein-associated phospholipase A2 (Lp-PLA2) | Lipoprotein-associated phospholipase A2 (Lp-PLA2) |
| Mechanism of Action | Reversible, selective inhibitor | Reversible, selective inhibitor | Selective inhibitor |
| Biochemical IC50 | 1 - 10 nM | ~0.6 nM | Data not publicly available |
| Cellular Potency | 10 - 100 nM (in whole blood or relevant cell lines) | ~10 nM (in human whole blood) | Data not publicly available |
Table 2: Pharmacokinetic and Pharmacodynamic Profile
| Parameter | This compound (Representative Preclinical) | Darapladib | Rilapladib |
| Route of Administration | Oral | Oral | Oral |
| Bioavailability (species) | >20% (rodent) | ~20% (human) | Data not publicly available |
| Half-life (species) | 2 - 6 hours (rodent) | ~10 hours (human) | Data not publicly available |
| Plasma Protein Binding | High (>95%) | High (>99%) | Data not publicly available |
| Pharmacodynamic Effect | >80% inhibition of plasma Lp-PLA2 activity in vivo (rodent) | ~60-70% inhibition of plasma Lp-PLA2 activity in humans | Investigated for effects on CSF Aβ and tau biomarkers |
Experimental Protocols
Biochemical Lp-PLA2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified Lp-PLA2 enzyme.
Principle: This assay measures the enzymatic activity of Lp-PLA2 through the hydrolysis of a synthetic substrate, which releases a chromogenic or fluorogenic product. The rate of product formation is monitored in the presence of varying concentrations of the inhibitor.
Materials:
-
Recombinant human Lp-PLA2
-
Substrate: 2-thio PAF (Cayman Chemical) or 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP)[13][14]
-
DTNB (Ellman's reagent) for colorimetric detection with 2-thio PAF
-
Assay buffer: Tris-HCl buffer, pH 7.2-8.0, with BSA and EDTA
-
Test compound (e.g., this compound) and control inhibitor (e.g., darapladib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test and control compounds in assay buffer.
-
Add a fixed concentration of recombinant Lp-PLA2 to each well of the microplate.
-
Add the serially diluted compounds to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (and DTNB if using 2-thio PAF).
-
Monitor the change in absorbance (at ~414 nm for 2-thio PAF/DTNB) or fluorescence over time at a constant temperature (e.g., 37°C).[13]
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Lp-PLA2 Inhibition Assay (Whole Blood)
Objective: To determine the potency of a test compound in a more physiologically relevant matrix that includes plasma proteins and cellular components.
Principle: This assay measures the endogenous Lp-PLA2 activity in whole blood after ex vivo treatment with an inhibitor.
Materials:
-
Freshly collected human whole blood (with anticoagulant, e.g., EDTA)
-
Test compound and control inhibitor
-
Lp-PLA2 activity assay reagents (as described above)
-
Centrifuge
Procedure:
-
Prepare serial dilutions of the test and control compounds.
-
Add the diluted compounds to aliquots of fresh whole blood and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Separate the plasma by centrifugation.
-
Measure the Lp-PLA2 activity in the plasma samples using the biochemical assay protocol described above.
-
Calculate the percentage of inhibition relative to a vehicle-treated control and determine the IC50 value.
Visualizations
Lp-PLA2 Signaling Pathway in Atherosclerosis
Caption: Lp-PLA2 signaling in atherosclerosis.
Comparative Experimental Workflow
Caption: Drug development workflow.
Discussion and Future Directions
The data presented highlight the typical progression from a potent preclinical candidate to a clinical drug. A successful preclinical compound like our representative this compound would exhibit high biochemical and cellular potency, favorable pharmacokinetic properties in animal models, and efficacy in a relevant disease model.
The clinical data for darapladib, however, underscore the challenges of translating preclinical efficacy into clinical benefit. Despite achieving significant target engagement (i.e., inhibition of plasma Lp-PLA2 activity), darapladib failed to significantly reduce major adverse cardiovascular events in large clinical trials.[11] This could be due to a variety of factors, including:
-
Redundancy in inflammatory pathways: Other inflammatory pathways may compensate for the inhibition of Lp-PLA2.
-
Disease stage: The inhibitor may be more effective in earlier stages of atherosclerosis.
-
Patient population: The broad patient populations in the trials may have diluted a potential benefit in specific subgroups.
-
Off-target effects: Unforeseen off-target effects could have counteracted the intended therapeutic benefit.
The investigation of rilapladib in Alzheimer's disease suggests that the role of Lp-PLA2 may extend beyond atherosclerosis to other inflammatory and neurodegenerative conditions.[12]
For future development of Lp-PLA2 inhibitors, it will be crucial to:
-
Develop more predictive preclinical models: These models should better recapitulate the complexity of human atherosclerosis.
-
Identify patient populations most likely to benefit: This may involve the use of biomarkers to stratify patients.
-
Investigate novel therapeutic indications: The role of Lp-PLA2 in other inflammatory diseases warrants further exploration.
References
- 1. Lipoprotein-Associated Phospholipase A2 (Lp-PLA2): A Novel and Promising Biomarker for Cardiovascular Risks Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research.universityofgalway.ie [research.universityofgalway.ie]
- 9. mdpi.com [mdpi.com]
- 10. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase III study with Lp-PLA2 inhibitor darapladib did not meet primary endpoint - - PACE-CME [pace-cme.org]
- 12. A Phase 2a Study to Evaluate the Effect of Rilapladib (SB-659032) on Biomarkers Related to the Pathogenesis and Progression of Alzheimer's Disease - Datasets - Datasets - AD Connect [community.addi.ad-datainitiative.org]
- 13. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SJK Global Lp-PLA2 Activity Assay Kit - SJK Global, LLC [sjkglobalkc.com]
Safety Operating Guide
Proper Disposal of Lp-PLA2-IN-9: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Given the absence of a publicly available, specific Safety Data Sheet (SDS) for Lp-PLA2-IN-9, this document provides a comprehensive guide to its proper disposal based on general best practices for handling small-molecule enzyme inhibitors in a laboratory setting. The following procedures are informed by guidelines for similar compounds and are intended to ensure the safety of laboratory personnel and compliance with environmental regulations.
Crucially, researchers must consult their institution's Environmental Health & Safety (EHS) department for specific protocols and requirements before proceeding with any disposal.
Immediate Safety and Handling Precautions
Before disposal, it is imperative to handle this compound with appropriate care. While specific toxicity data is unavailable, it is prudent to treat this compound as potentially hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to protect from splashes.
Handling:
-
Avoid generating dust. If handling a solid form, use a fume hood or a ventilated enclosure.
-
Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Do not ingest or inhale.
Step-by-Step Disposal Protocol
This protocol outlines the disposal procedure for small quantities of this compound typically used in research settings.
-
Initial Assessment:
-
Determine the physical state of the waste (solid, liquid solution).
-
Identify any solvents used to dissolve the compound. The disposal route will be determined by the hazards of the final waste mixture.
-
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.
-
-
Solid Waste Disposal:
-
Pure Compound: The original vial containing any remaining solid this compound should be securely capped and placed in a designated hazardous chemical waste container.
-
Contaminated Materials: Items such as weigh boats, pipette tips, and gloves that have come into contact with the solid compound should be collected in a clearly labeled, sealed plastic bag or a designated solid hazardous waste container.
-
-
Liquid Waste Disposal:
-
Solutions: Solutions containing this compound should be collected in a compatible, leak-proof hazardous waste container. The container must be appropriate for the solvent used (e.g., a glass container for organic solvents).
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the estimated concentration.
-
-
Decontamination:
-
Decontaminate any surfaces or non-disposable equipment that may have come into contact with this compound using an appropriate solvent and cleaning procedure as recommended by your laboratory's standard operating procedures.
-
-
Storage and Collection:
-
Store the sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Arrange for pickup by your institution's EHS department according to their schedule and procedures.
-
Summary of Safety and Disposal Information
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses/goggles, lab coat. |
| Handling Precautions | Avoid dust generation, skin/eye contact, and inhalation. |
| Solid Waste | Collect pure compound and contaminated materials in a labeled, sealed hazardous waste container. |
| Liquid Waste | Collect solutions in a compatible, labeled hazardous waste container. Do not dispose of down the drain. |
| Labeling | Clearly label all waste containers with "Hazardous Waste" and the full chemical names of all constituents. |
| Mixing Waste | Do not mix with other chemical waste streams unless approved by EHS. |
| Final Disposal | Arrange for collection by the institution's Environmental Health & Safety (EHS) department. |
Disposal Decision Workflow
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
